Product packaging for AMOZ-CHPh-3-acid(Cat. No.:)

AMOZ-CHPh-3-acid

Cat. No.: B12382243
M. Wt: 333.34 g/mol
InChI Key: OQJCLWFVHKDQHT-RQZCQDPDSA-N
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Description

AMOZ-CHPh-3-acid is a useful research compound. Its molecular formula is C16H19N3O5 and its molecular weight is 333.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O5 B12382243 AMOZ-CHPh-3-acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]benzoic acid

InChI

InChI=1S/C16H19N3O5/c20-15(21)13-3-1-2-12(8-13)9-17-19-11-14(24-16(19)22)10-18-4-6-23-7-5-18/h1-3,8-9,14H,4-7,10-11H2,(H,20,21)/b17-9+

InChI Key

OQJCLWFVHKDQHT-RQZCQDPDSA-N

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)C(=O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of AMOZ-CHPh-3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-acid is a haptenized derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. The synthesis of such haptens is crucial for the development of immunoassays for monitoring furaltadone residues in food products. This guide provides a comprehensive overview of the synthesis and purification of this compound, based on established chemical principles and available scientific literature. The methodologies described herein are critical for researchers and professionals involved in analytical method development, drug metabolism studies, and food safety.

The synthesis of this compound involves the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid. This process creates a stable conjugate that can be used to generate antibodies for sensitive and specific detection of AMOZ.

Data Presentation

Table 1: Summary of Key Reagents and Plausible Reaction Parameters

Compound/ParameterMolecular FormulaMolecular Weight ( g/mol )RolePlausible Reaction Conditions
AMOZC₈H₁₅N₃O₃201.22Starting Material-
2-(3-formylphenoxy)acetic acidC₉H₈O₄180.16Reagent-
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent1.5-2.0 equivalents
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous
Reaction Temperature--ParameterRoom Temperature
Reaction Time--Parameter12-24 hours

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol outlines a plausible method for the synthesis of this compound based on the likely reaction between AMOZ and 2-(3-formylphenoxy)acetic acid, as suggested by the work of Xu et al. (2013)[1]. The reaction proceeds via a reductive amination pathway.

Materials:

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

  • 2-(3-formylphenoxy)acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-(3-formylphenoxy)acetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) (1.0 equivalent) to the solution. Stir the mixture at room temperature for 30 minutes.

  • To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified using a combination of column chromatography and recrystallization to achieve high purity.

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a common starting point for purifying polar amine compounds. The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in the initial, less polar eluent.

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Load the sample onto the column.

    • Elute the column with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization:

  • Solvent System: A suitable solvent system for recrystallization might include a mixture of a good solvent (e.g., methanol or ethanol) and a poor solvent (e.g., diethyl ether or hexane).

  • Procedure:

    • Dissolve the product from column chromatography in a minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualization of Workflows and Pathways

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification AMOZ AMOZ Reaction Reductive Amination (DCM, STAB, RT) AMOZ->Reaction Reagent 2-(3-formylphenoxy)acetic acid Reagent->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extract Extraction (DCM) Quench->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Chroma Column Chromatography Concentrate->Chroma Recrystal Recrystallization Chroma->Recrystal Product Pure this compound Recrystal->Product

Caption: Synthetic workflow for this compound.

Immunoassay_Principle cluster_reagents Immunoassay Components cluster_plate Microtiter Plate Well cluster_detection Detection Antibody Specific Antibody (raised against this compound conjugate) Well Coated with Antibody Antibody->Well Sample Sample (containing free AMOZ) Competition Competitive Binding Sample->Competition Conjugate Enzyme-labeled AMOZ (or this compound) Conjugate->Competition Well->Competition Wash Washing Step Competition->Wash Substrate Enzyme Substrate Addition Wash->Substrate Signal Colorimetric Signal Substrate->Signal Inverse Signal is inversely proportional to free AMOZ concentration Signal->Inverse

References

Technical Guide on the Solubility and Stability of AMOZ and General Methodologies for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and chemical databases do not contain specific data for a compound named "AMOZ-CHPh-3-acid". This guide provides comprehensive information on the solubility and stability of the structurally related and well-documented compound AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) , a known metabolite of the nitrofuran antibiotic furaltadone.[1][2][3] Additionally, this document outlines standard experimental protocols for determining these critical parameters for any new chemical entity.

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of novel compounds.

Part 1: Physicochemical Properties of AMOZ

AMOZ is a key marker for monitoring the use of furaltadone in food-producing animals due to its stability and persistence in tissues.[2][3]

Solubility Profile of AMOZ

The solubility of AMOZ has been determined in various common laboratory solvents. This data is crucial for preparing stock solutions and conducting in vitro assays.

SolventConcentrationNotes
Dimethylformamide (DMF)2 mg/mL-
Dimethyl Sulfoxide (DMSO)2 mg/mLAlso reported as 100 mg/mL with ultrasonic assistance.
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL-
EthanolInsoluble-

Table 1: Quantitative Solubility Data for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone).

Stability Profile of AMOZ

AMOZ exhibits significant stability under various storage and processing conditions, which is a key aspect of its role as a chemical marker.

ConditionDurationStability Outcome
Storage at -20°C≥ 4 yearsCompound remains stable.
Storage at -20°C (in tissue)8 monthsConcentration in pig muscle and liver did not drop significantly.
Standard Solutions in Methanol at 4°C10 monthsStock and working solutions were stable.
Cooking (Frying, Grilling, Roasting, Microwaving)Standard cooking times67-100% of residues remained, indicating high resistance to heat.

Table 2: Stability Data for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone).

Part 2: Standard Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of a new chemical entity, such as the titular "this compound".

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of a test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (solid form)

  • Selected solvent(s) (e.g., water, PBS, organic solvents)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a stirrer plate set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particulates. This clear filtrate is the saturated solution.

  • Quantification:

    • Prepare a series of standard solutions of the test compound with known concentrations.

    • Generate a calibration curve using an appropriate analytical method (e.g., HPLC-UV).

    • Analyze the filtered saturated solution to determine the concentration of the dissolved compound by comparing the result to the calibration curve.

  • Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and for the specific solvent used.

Experimental Protocol for Chemical Stability Assessment

This protocol outlines a general procedure for evaluating the stability of a drug candidate under various environmental conditions, as recommended by regulatory guidelines.

Objective: To assess the chemical stability of a test compound under defined conditions (e.g., temperature, humidity, pH, light) over time.

Materials:

  • Test compound

  • Appropriate solvents or formulation buffers

  • Vials (clear and amber glass)

  • Calibrated stability chambers (for controlled temperature and humidity)

  • Photostability chamber

  • pH meter

  • Analytical instrumentation (e.g., HPLC with a stability-indicating method)

Procedure:

  • Method Development: Develop and validate a stability-indicating analytical method (typically HPLC) that can separate the parent compound from its potential degradation products.

  • Sample Preparation: Prepare solutions of the test compound at a known concentration in the desired solvent or formulation. For solid-state stability, weigh the compound directly into vials.

  • Storage Conditions: Distribute the samples across a range of storage conditions. Common conditions include:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Photostability Testing: Expose a batch of samples to a light source according to ICH Q1B guidelines, while keeping a control sample protected from light.

  • pH Stability: For solutions, prepare samples in a range of buffers (e.g., pH 3, 7, 9) to assess stability at different pH levels.

  • Time Points: Establish a schedule for pulling samples from each storage condition for analysis. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: At each time point, analyze the samples using the validated stability-indicating method. Key parameters to assess include:

    • Appearance: Visual inspection for color change or precipitation.

    • Assay: Quantification of the remaining parent compound.

    • Degradation Products: Identification and quantification of any new peaks.

    • pH: Measurement for liquid formulations.

  • Evaluation: Determine the rate of degradation and identify the conditions under which the compound is stable. This data is used to establish a re-test period or shelf-life and recommended storage conditions.

Part 3: Conceptual Workflow for Characterization

For any new chemical entity, a structured workflow is essential to efficiently characterize its fundamental physicochemical properties. The following diagram illustrates a logical progression for the assessment of solubility and stability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Data Analysis & Reporting NCE New Chemical Entity (NCE) (e.g., this compound) KineticSol Kinetic Solubility Assay (High-Throughput) NCE->KineticSol Quick Assessment ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) NCE->ForcedDeg Identify Degradation Pathways ThermoSol Thermodynamic Solubility (Shake-Flask Method) KineticSol->ThermoSol Confirm with Gold Standard pHSol pH-Solubility Profile ThermoSol->pHSol Assess pH Dependence StabilityProtocol Formal Stability Study (ICH Conditions) ForcedDeg->StabilityProtocol Define Protocol Parameters DataAnalysis Data Analysis & Structure-Property Relationship pHSol->DataAnalysis StabilityProtocol->DataAnalysis Report Technical Report & Recommended Storage DataAnalysis->Report

Caption: A conceptual workflow for the solubility and stability characterization of a new chemical entity.

References

An In-depth Technical Guide to AMOZ-CHPh-3-O-C-acid and Related Haptens for Immunoassay Development

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: The compound "AMOZ-CHPh-3-acid" as specified in the topic query does not correspond to a standard chemical name found in the scientific literature or commercial catalogs. Based on available data, it is highly probable that this is a slight misnomer for a related group of compounds, most notably AMOZ-CHPh-3-O-C-acid (CAS No. 1416047-55-6). This guide will focus on this identifiable compound and its analogs, which are derivatives of AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone), a key metabolite of the nitrofuran antibiotic, furaltadone. These derivatives are primarily synthesized as haptens for the development of immunoassays to detect furaltadone residues in food products.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and application of these AMOZ-derived haptens.

Commercial Suppliers of AMOZ and its Derivatives

AMOZ and its deuterated forms are available from several chemical suppliers. The specific hapten, AMOZ-CHPh-3-O-C-acid, is less commonly listed but can be sourced from specialized vendors or synthesized in-house.

CompoundSupplier(s)CAS NumberNotes
AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone)MedChemExpress, Cayman Chemical, LGC Standards, Sigma-Aldrich43056-63-9Analytical standard, metabolite of furaltadone.
AMOZ-d5 Sigma-Aldrich1017793-94-0Deuterated internal standard for mass spectrometry.
AMOZ-CHPh-3-O-C-acid MedChemExpress, ChemBK1416047-55-6Immunizing hapten.

Core Concepts: Furaltadone Metabolism and Hapten Synthesis

Furaltadone, a nitrofuran antibiotic, is rapidly metabolized in animals to form tissue-bound residues. The primary metabolite, AMOZ, is stable and serves as a marker for furaltadone use. To detect AMOZ using immunoassays like ELISA, it must be chemically modified to become immunogenic. This is achieved by synthesizing haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein.

The synthesis of AMOZ-derived haptens typically involves the derivatization of the primary amino group of AMOZ with a bifunctional linker containing a carboxylic acid group. This carboxylic acid can then be coupled to a carrier protein (e.g., BSA or OVA) to create an immunogen.

Experimental Protocol: Synthesis of AMOZ-derived Haptens

The following is a generalized experimental protocol for the synthesis of AMOZ-derived haptens, based on the methodologies described by Xu et al. (2013)[1]. This protocol outlines the synthesis of immunizing haptens by derivatizing AMOZ with various formylphenoxy acetic acids.

Materials:

  • AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone)

  • 2-(3-formylphenoxy) acetic acid or 2-(4-formylphenoxy) acetic acid

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Schiff Base Formation:

    • Dissolve AMOZ and the selected formylphenoxy acetic acid (e.g., 2-(3-formylphenoxy) acetic acid) in methanol.

    • Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the formation of a Schiff base.

  • Reduction of the Schiff Base:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in small portions to reduce the imine bond of the Schiff base.

    • Continue stirring at room temperature for several hours.

    • Acidify the mixture with dilute HCl to quench the reaction.

    • Evaporate the solvent under reduced pressure to obtain the crude hapten.

  • Purification of the Hapten:

    • The crude product can be purified using an appropriate chromatographic technique, such as silica gel column chromatography.

  • Activation of the Hapten:

    • Dissolve the purified hapten in DMF.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to activate the carboxylic acid group of the hapten.

    • Stir the reaction mixture at room temperature for several hours to overnight.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Slowly add the activated hapten solution to the protein solution with gentle stirring.

    • Allow the conjugation reaction to proceed at room temperature for several hours or overnight at 4°C.

  • Purification of the Immunogen:

    • The resulting immunogen (hapten-protein conjugate) is purified by dialysis against a suitable buffer to remove unconjugated hapten and other small molecules.

Visualizations

experimental_workflow cluster_hapten_synthesis Hapten Synthesis cluster_immunogen_preparation Immunogen Preparation AMOZ AMOZ Schiff_base Schiff Base Formation (Methanol, RT) AMOZ->Schiff_base Formylphenoxy_acid Formylphenoxy acetic acid Formylphenoxy_acid->Schiff_base Reduction Reduction (NaBH4) Schiff_base->Reduction Purification Purification Reduction->Purification Hapten Synthesized Hapten Purification->Hapten Activation Hapten Activation (DCC/NHS in DMF) Hapten->Activation Conjugation Conjugation Activation->Conjugation Carrier_protein Carrier Protein (BSA/OVA) Carrier_protein->Conjugation Dialysis Purification (Dialysis) Conjugation->Dialysis Immunogen Immunogen (Hapten-Protein Conjugate) Dialysis->Immunogen nitrofuran_moa cluster_bacterial_cell Bacterial Cell Nitrofuran Nitrofuran (e.g., Furaltadone) Nitroreductase Bacterial Nitroreductases Nitrofuran->Nitroreductase Reduction Reactive_intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive_intermediates DNA_damage DNA Damage Reactive_intermediates->DNA_damage Protein_synthesis_inhibition Inhibition of Protein Synthesis Reactive_intermediates->Protein_synthesis_inhibition Enzyme_inactivation Enzyme Inactivation Reactive_intermediates->Enzyme_inactivation Cell_death Bacterial Cell Death DNA_damage->Cell_death Protein_synthesis_inhibition->Cell_death Enzyme_inactivation->Cell_death

References

Technical Guide: Spectroscopic and Analytical Data for AMOZ (CAS 1416047-55-6)

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a concise overview of the available data for the chemical entity identified as "AMOZ-CHPh-3-O-C-acid" with CAS Number 1416047-55-6. An extensive search of scientific literature and chemical databases indicates that detailed spectroscopic data (NMR, MS) and experimental protocols for a compound precisely matching the user-provided name "AMOZ-CHPh-3-acid" are not publicly available. The provided name appears to be a variation of the identifier found in chemical indexing services. This guide focuses on presenting the confirmed identity of the related compound and outlines the standard methodologies used for acquiring the types of spectroscopic data requested.

Compound Identification

Initial searches for "this compound" did not yield a direct match in scientific literature. However, a closely related identifier, AMOZ-CHPh-3-O-C-acid , is linked to the Chemical Abstracts Service (CAS) registry number 1416047-55-6 [1].

It is highly probable that "this compound" is a shorthand or a slight misnomer for the compound registered under this CAS number. The designation "AMOZ" is recognized as a common abbreviation for the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone [2]. This is a critical marker in food safety and veterinary medicine for detecting the use of the banned antibiotic furaltadone.

Given the absence of published synthesis or detailed characterization data for a compound with the full "AMOZ-CHPh-3-O-C-acid" structure, this document will proceed by outlining the standard analytical workflows and data presentation formats that would be used for its characterization, should the compound be synthesized and analyzed.

Standard Experimental Protocols

Detailed experimental protocols for this specific compound are not available. However, the following sections describe the standard, widely accepted methodologies for acquiring NMR and MS data for a novel small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A 5-10 mg sample of the purified compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the compound's solubility. An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition: The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16 to 64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C spectrum would be acquired on the same instrument, typically requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction. The resulting spectra are then integrated (for ¹H NMR) and peaks are picked and referenced.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

  • Sample Preparation: A dilute solution of the sample (approx. 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: For a molecule of this type, Electrospray Ionization (ESI) would be the preferred method. The analysis would be run in both positive and negative ion modes to determine the most stable ionization pathway.

  • Analysis:

    • High-Resolution Mass Spectrometry (HRMS): The sample would be introduced into an Orbitrap or Time-of-Flight (TOF) mass analyzer. This provides a highly accurate mass measurement (typically to within 5 ppm), which is used to confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To gain structural insights, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's substructures[3].

Generic Data Presentation

While specific data for this compound is unavailable, this section provides templates for how the NMR and MS data would be structured for a technical report. The data shown are representative examples for a hypothetical aromatic carboxylic acid.

Table 1: Hypothetical ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.57s (broad)-1H-COOH
8.10d7.82HAr-H
7.62t7.51HAr-H
7.48t7.82HAr-H

Note: The carboxylic acid proton is characteristically found far downfield (10-12 ppm) and is often broad[4]. Protons on an aromatic ring typically appear between 7-8.5 ppm[5].

Table 2: Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
172.5-COOH
133.8Ar-C (quaternary)
130.2Ar-CH
129.3Ar-CH
128.5Ar-CH

Note: The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range. Aromatic carbons appear between 120-150 ppm.

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeCalculated m/zMeasured m/zDifference (ppm)Proposed Formula
ESI+[M+H]⁺[M+H]⁺< 5CₓHᵧNₐOₑ
ESI-[M-H]⁻[M-H]⁻< 5CₓHᵧNₐOₑ

Visualization of Analytical Workflow

The following diagrams illustrate the standard workflow for characterizing a novel chemical compound and a representation of its potential structure based on the fragments in its name.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation syn Chemical Synthesis pur Purification (e.g., Chromatography, Recrystallization) syn->pur nmr NMR Spectroscopy (¹H, ¹³C) pur->nmr ms Mass Spectrometry (HRMS, MS/MS) pur->ms struct Structure Elucidation nmr->struct ms->struct

Caption: General workflow for chemical characterization.

G parent This compound (Hypothetical Structure) amoz AMOZ Core (3-amino-5-morpholinomethyl -2-oxazolidinone) parent->amoz Contains chph CHPh Group (Phenylmethyl) parent->chph Contains acid 3-Acid (Carboxylic Acid at position 3) parent->acid Functional Group

Caption: Logical relationship of fragments in the compound name.

Conclusion

While a comprehensive dataset for a compound named "this compound" is not available in the public domain, the related CAS number 1416047-55-6 and the common chemical abbreviation "AMOZ" provide a strong indication of its potential core structure. This guide has outlined the standard, industry-accepted protocols for NMR and MS analysis and provided templates for the clear and concise presentation of such data. Researchers aiming to synthesize or analyze this compound should follow these established methodologies to ensure the generation of high-quality, publishable data.

References

An In-depth Technical Guide to the Application of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "AMOZ-CHPh-3-acid" did not yield specific results. The available scientific literature predominantly refers to AMOZ , which is an abbreviation for 3-Amino-5-morpholinomethyl-2-oxazolidinone . This guide will focus on the applications of AMOZ in immunoassays based on the available scientific data.

Introduction to AMOZ

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been extensively used in veterinary medicine to treat and prevent microbial infections in livestock and aquaculture.[3][4] However, due to concerns about their potential carcinogenic and mutagenic effects in humans, the use of nitrofurans in food-producing animals has been banned in many countries, including the European Union.[3]

The parent nitrofuran compounds are rapidly metabolized in animals, forming tissue-bound metabolites that can persist for extended periods. AMOZ is the stable, tissue-bound metabolite of furaltadone and serves as a crucial marker for detecting the illegal use of this antibiotic in food products. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of AMOZ residues in various food matrices to ensure consumer safety and regulatory compliance.

Immunoassays, with their inherent specificity, high sensitivity, and high-throughput capabilities, have emerged as valuable tools for the screening and quantification of AMOZ in food samples. These methods are typically based on the competitive binding reaction between AMOZ in a sample and a labeled AMOZ conjugate for a limited number of specific antibody binding sites.

Principles of Immunoassays for AMOZ Detection

The most common immunoassay format for detecting small molecules like AMOZ is the competitive immunoassay. In this format, there is a competition between the unlabeled analyte (AMOZ in the sample) and a labeled analyte (e.g., an enzyme-conjugated AMOZ) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Various types of immunoassays have been developed for AMOZ detection, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is the most widely used format, where an enzyme is used as the label. The signal is a color change that can be measured using a spectrophotometer.

  • Fluorescence-Linked Immunosorbent Assay (FLISA): In this assay, a fluorophore is used as the label, and the signal is detected using a fluorometer. FLISA can offer higher sensitivity compared to conventional ELISA.

  • Immunochromatographic Assay (ICA): This is a rapid test format, often in the form of a dipstick, that provides a qualitative or semi-quantitative result within minutes.

Quantitative Data Summary

The performance of various immunoassays for AMOZ detection has been reported in the literature. The following tables summarize the key quantitative data for easy comparison.

Table 1: Performance Characteristics of ic-ELISA and FLISA for AMOZ Detection

Parameteric-ELISAFLISAReference
IC50 (ng/mL) 0.110.09
Limit of Detection (LOD) (µg/kg) --
Catfish--
Sturgeon--
Shrimp--
Crab--
Swine Muscle--
Swine Liver--
Chicken Muscle--
Chicken Liver--
Recovery Rate (%) 81.1 - 105.381.4 - 104.1
Coefficient of Variation (%) 5.4 - 9.74.7 - 9.8

Note: The detection of AMOZ in these assays is based on its derivative, 2-NP-AMOZ.

Table 2: Cross-Reactivity of AMOZ Monoclonal Antibody

CompoundCross-Reactivity (%)Reference
2-NP-AMOZ 100
AMOZ < 3
AHD < 0.01
AOZ < 3
SEM < 0.01
Furazolidone < 3
Nitrofurantoin < 3
Furaltadone < 3
Nitrofurazone < 3

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) Protocol for AMOZ

This protocol is a generalized procedure based on published methods.

Materials:

  • Microtiter plates pre-coated with a coating antigen (e.g., CPAMOZ-BSA).

  • AMOZ standards or derivatized 2-NP-AMOZ standards.

  • Monoclonal antibody (mAb) against AMOZ or its derivative.

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Sample extracts.

Procedure:

  • Preparation of Reagents: Prepare all standards, samples, and antibody solutions to their working concentrations.

  • Antibody-Antigen Incubation: Add 50 µL of the AMOZ standard or sample solution and 50 µL of the primary antibody solution to each well of the coated microtiter plate.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the AMOZ concentration. Determine the AMOZ concentration in the samples from the standard curve.

Fluorescence-Linked Immunosorbent Assay (FLISA) Protocol for AMOZ

This protocol is a generalized procedure based on published methods.

Materials:

  • Black microtiter plates.

  • Coating antigen (e.g., CPAMOZ-BSA).

  • AMOZ standards or derivatized 2-NP-AMOZ standards.

  • Monoclonal antibody (mAb) against AMOZ or its derivative.

  • Fluorescently labeled secondary antibody (e.g., quantum dot-labeled secondary antibody).

  • Wash buffer.

  • Blocking buffer.

  • Sample extracts.

Procedure:

  • Coating: Coat the wells of a black microtiter plate with the coating antigen and incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer.

  • Competitive Reaction: Add AMOZ standards or samples and the primary antibody to the wells and incubate.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody and incubate.

  • Washing: Repeat the washing step.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Similar to ELISA, construct a standard curve and determine the AMOZ concentration in the samples.

Mandatory Visualizations

Formation of AMOZ from Furaltadone

AMOZ_Formation Furaltadone Furaltadone (Parent Drug) Metabolism Rapid Metabolism in vivo Furaltadone->Metabolism AMOZ AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone) Tissue-Bound Metabolite Metabolism->AMOZ

Caption: Metabolic pathway of Furaltadone to its stable metabolite AMOZ.

Experimental Workflow of Competitive Immunoassay for AMOZ Detection

Competitive_Immunoassay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Competitive Binding cluster_detection 3. Detection & Measurement Sample Sample containing free AMOZ Incubation Incubation: Free AMOZ and Labeled AMOZ compete to bind to mAb Sample->Incubation Labeled_AMOZ Enzyme-labeled AMOZ (Conjugate) Labeled_AMOZ->Incubation Antibody Specific Monoclonal Antibody (mAb) Antibody->Incubation Plate Microtiter Plate Well (Coated with anti-mAb Ab) Washing Washing Step (Removes unbound components) Plate->Washing Incubation->Plate Substrate Addition of Substrate Washing->Substrate Signal Signal Generation (Colorimetric/Fluorescent) Substrate->Signal Measurement Signal Measurement (Inversely proportional to AMOZ concentration) Signal->Measurement

Caption: Workflow of a competitive immunoassay for the detection of AMOZ.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific compound denoted "AMOZ-CHPh-3-acid" is not found in the reviewed scientific literature, this technical guide provides an in-depth analysis of closely related compounds, focusing on N-benzyl substituted heterocyclic cores bearing a carboxylic acid moiety at the 3-position. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, particularly in the realm of oncology. This review will delve into the synthesis, quantitative biological data, experimental protocols, and relevant signaling pathways associated with these promising classes of compounds, with a focus on pyrazole, thiazole, and pyridine scaffolds.

I. Synthesis of N-Benzyl Heterocyclic Carboxylic Acids

The synthesis of N-benzyl substituted heterocyclic carboxylic acids typically involves a multi-step process, beginning with the formation of the heterocyclic core, followed by N-benzylation and functional group manipulations to introduce the carboxylic acid.

A. General Synthetic Strategies

The construction of the core heterocyclic ring is a critical first step. For instance, pyrazole derivatives can be synthesized through the condensation of a β-dicarbonyl compound with hydrazine. Thiazole rings are often formed via the Hantzsch thiazole synthesis, which involves the reaction of a haloketone with a thioamide. Pyridine rings can be constructed through various methods, including the Hantzsch pyridine synthesis.

Following the formation of the heterocyclic core, N-benzylation is commonly achieved by reacting the heterocycle with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

The introduction of the carboxylic acid at the 3-position can be accomplished through several methods, including the hydrolysis of a pre-existing ester or nitrile group, or through carboxylation reactions using carbon dioxide or other carboxylating agents.

B. Detailed Experimental Protocol: Synthesis of a Representative N-Benzyl-Pyrazole Carboxamide

The following protocol is a representative example for the synthesis of a related N-benzyl pyrazole carboxamide, adapted from the literature.

Scheme 1: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide [1]

  • Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine: 3,4-difluoronitrobenzene is reacted with morpholine in the presence of a base.

  • Reduction to N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide: The nitro group is reduced, for example, with sodium dithionite.[1]

  • Formation of Ketene Dithioacetal Derivative: The resulting butanamide is reacted with carbon disulfide in the presence of a base, followed by methylation.

  • Cyclization to Pyrazole: The ketene dithioacetal derivative is cyclized with hydrazine hydrate to form the pyrazole ring system, yielding N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide.[1]

  • N-Aroylation (as an analogue to N-benzylation): The final step involves the reaction of the pyrazole with a desired acid chloride (in this case, an aroyl chloride, which is analogous to using a benzyl-containing acid chloride) in the presence of a base like triethylamine to yield the final carboxamide derivative.[1]

II. Quantitative Biological Data

A critical aspect of drug discovery is the quantitative assessment of biological activity. For the N-benzyl heterocyclic compounds, anticancer activity is a key area of investigation. The following tables summarize representative quantitative data for these classes of compounds.

Table 1: Anticancer Activity of N-(5-R-benzyl)-1,3-thiazol-2-yl Carboxamide Derivatives [2]

Compound IDR-group on Benzyl RingAverage Growth Percent (GPmean) of Cancer Cell Lines
3a H90.59%
3b 4-CH₃80.86%
3c 4-Cl41.92%

The data represents the average growth percentage across a panel of approximately 60 human tumor cell lines at a 10µM concentration. A lower percentage indicates higher anticancer activity.

Table 2: In Vitro Anticancer Activity of 3-Benzyl-4,8-dimethylbenzopyrone Derivatives

Compound IDStructure/SubstituentGrowth Inhibition (%) - Leukemia Cell Line (CCRF-CEM)
4a N'-(phenyl)acetohydrazide derivative45.3
4b N'-(4-chlorophenyl)acetohydrazide derivative52.8
4c N'-(3,4,5-trimethoxyphenyl)acetohydrazide derivative58.7

Data represents the percentage of growth inhibition at a single dose of 10µM.

Table 3: Antimycobacterial and Antifungal Activity of N-Benzylpyrazine-2-carboxamides

Compound IDBenzyl SubstituentMIC (µg/mL) vs. M. tuberculosisMIC (µmol/L) vs. T. mentagrophytes
2 3-Trifluoromethyl>10015.62
12 4-Methoxy6.25>500

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

III. Experimental Protocols for Biological Assays

The evaluation of the biological activity of these compounds relies on standardized in vitro assays.

A. Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

B. Antimicrobial Broth Microdilution Assay

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the microorganism to grow.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Signaling Pathways and Mechanisms of Action

N-benzyl substituted heterocyclic compounds can exert their anticancer effects through the modulation of various cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways in this context.

A. The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway.

Some N-benzyl pyrazole derivatives have been shown to modulate the mTORC1 pathway, a downstream effector of Akt, leading to the disruption of autophagy and potent anticancer activity.

B. The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation

Caption: The MAPK/ERK signaling pathway.

Some N-benzyl pyrazole compounds have been identified as inhibitors of mitogen-activated protein kinase 1 (MAPK1), suggesting a direct interaction with this pathway.

C. Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a novel compound, a series of experiments are typically conducted.

MOA_Workflow Mechanism of Action Workflow Start Active Compound Identified Dose_Response Dose-Response & IC50 Determination Start->Dose_Response Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Western_Blot Western Blot for Key Pathway Proteins Cell_Cycle->Western_Blot Investigate Cell Cycle Regulators Apoptosis_Assay->Western_Blot Investigate Apoptotic Proteins Target_ID Target Identification (e.g., Kinase Profiling) Western_Blot->Target_ID Conclusion Elucidation of Mechanism of Action Target_ID->Conclusion

Caption: Workflow for elucidating the mechanism of action.

V. Conclusion

While the specific entity "this compound" remains unidentified in the public domain, the structural class of N-benzyl heterocyclic carboxylic acids represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these scaffolds, coupled with their demonstrated potent biological activities, particularly in the context of cancer, underscores their importance in modern drug discovery. The continued exploration of structure-activity relationships, detailed mechanistic studies, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinical realities. This guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action of these important molecules, serving as a valuable resource for researchers in the field.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of AMOZ-CHPh-3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for AMOZ-CHPh-3-acid (CAS No. 1416047-55-6) is not publicly available. This guide is based on the general properties of the oxazolidinone class of compounds and related heterocyclic carboxylic acids. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before handling this compound.

Introduction

This compound belongs to the oxazolidinone class of compounds. Oxazolidinones are a significant class of synthetic antimicrobial agents known for their activity against a range of Gram-positive bacteria.[1] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, makes them a valuable area of research, particularly in the context of antibiotic resistance.[1] This guide provides a comprehensive overview of the presumed safety and handling guidelines for this compound, drawing parallels from the broader oxazolidinone family to ensure the safety of laboratory personnel.

Physicochemical and Toxicological Data

Due to the absence of specific experimental data for this compound, the following tables present a compilation of generalized data for oxazolidinone and thiazolidine carboxylic acid derivatives. These values should be considered as estimates and handled with appropriate caution.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Basis
Molecular FormulaC₁₈H₁₆N₂O₅Calculated
Molecular Weight340.33 g/mol Calculated
AppearanceWhite to off-white solidGeneral for similar compounds
SolubilityPoorly soluble in water; Soluble in DMSO, DMFGeneral for oxazolidinones
StabilityStable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.General chemical principles

Table 2: Presumed Toxicological Profile

ParameterPresumed Effect/ValueBasis of Presumption
Acute Oral ToxicityCategory 4 (Harmful if swallowed)General for many organic compounds
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)General for carboxylic acids
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)General for carboxylic acids
Specific Target Organ ToxicityMay cause respiratory irritationGeneral for fine chemical powders
CarcinogenicityNo data availableN/A
MutagenicityNo data availableN/A

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on standard laboratory procedures for handling potentially hazardous chemical compounds.

3.1. Engineering Controls

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate particulate filter is required.

3.3. General Handling Procedures

  • Avoid creating dust.

  • Weigh the compound in a fume hood.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

3.4. Spill and Disposal Procedures

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualized Workflows and Pathways

4.1. Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh experiment Conduct Experiment weigh->experiment waste Collect Waste in a Labeled, Sealed Container experiment->waste dispose Dispose According to Regulations waste->dispose

Caption: Workflow for safe handling of this compound.

4.2. Generalized Mechanism of Action for Oxazolidinones

This diagram illustrates the general mechanism of action for oxazolidinone antibiotics, which is presumed to be relevant for this compound.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit AMOZ This compound (Oxazolidinone) binding Binds to 50S Subunit AMOZ->binding binding->50S inhibition Prevents Formation of Initiation Complex binding->inhibition no_protein Inhibition of Protein Synthesis inhibition->no_protein

Caption: Generalized signaling pathway for oxazolidinones.

References

Methodological & Application

Application Note: Development of a Monoclonal Antibody Against the AMOZ-CHPh-3-acid Hapten

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small molecules, or haptens, are typically not immunogenic on their own. To elicit a specific antibody response, they must be conjugated to a larger carrier protein.[1][2][] This application note provides a comprehensive workflow and detailed protocols for the development of a high-affinity monoclonal antibody (mAb) against the novel hapten, AMOZ-CHPh-3-acid. The process leverages established hybridoma technology, beginning with hapten-carrier conjugation, proceeding through mouse immunization, and culminating in hybridoma fusion, screening, and antibody characterization.[4][5] The resulting monoclonal antibody can serve as a critical reagent for the development of sensitive and specific immunoassays for the detection and quantification of this compound in various matrices.

Overall Experimental Workflow

The development of a monoclonal antibody against a small molecule hapten is a multi-step process. It begins with making the hapten immunogenic by conjugating it to large carrier proteins. This immunogen is then used to elicit an immune response in mice. Splenocytes from an immunized mouse with a high antibody titer are fused with myeloma cells to create immortal antibody-producing hybridoma cells. These cells are then screened to identify clones producing the desired antibody, which is subsequently purified and characterized.

G Figure 1. Monoclonal Antibody Development Workflow cluster_0 Phase 1: Immunogen Preparation cluster_1 Phase 2: Immunization & Hybridoma Production cluster_2 Phase 3: Antibody Production & Characterization Hapten This compound Hapten Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Proteins (KLH & BSA) Carrier->Conjugation Immunization Mouse Immunization Conjugation->Immunization Fusion Hybridoma Fusion & Selection Immunization->Fusion Screening Screening of Hybridomas (ELISA) Fusion->Screening Cloning Subcloning & Expansion Screening->Cloning Production mAb Production & Purification Cloning->Production Characterization mAb Characterization Production->Characterization

Figure 1. Monoclonal Antibody Development Workflow

Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

This protocol describes the conjugation of this compound, which contains a terminal carboxylic acid, to primary amines on carrier proteins (Keyhole Limpet Hemocyanin for immunization; Bovine Serum Albumin for screening) using the EDC/NHS chemistry.

Materials:

  • This compound Hapten

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activate Hapten: Dissolve 10 mg of this compound hapten, 12 mg of NHS, and 20 mg of EDC in 1 mL of anhydrous DMF.

  • Incubate the mixture at room temperature for 4-6 hours with gentle stirring to form the NHS-activated ester.

  • Prepare Carrier Proteins: Dissolve 10 mg of KLH in 5 mL of MES buffer and 10 mg of BSA in 5 mL of PBS (pH 7.4) in separate tubes.

  • Conjugation: Add the activated hapten solution dropwise to each carrier protein solution while gently stirring.

  • Allow the reaction to proceed overnight at 4°C with continuous stirring.

  • Purification: Transfer the conjugate solutions to dialysis tubing (10 kDa MWCO) and dialyze against 1L of PBS for 48 hours at 4°C, changing the PBS buffer every 8-12 hours to remove unreacted hapten and crosslinkers.

  • Characterization: Determine the conjugation efficiency by methods such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry. Store the conjugates (AMOZ-KLH and AMOZ-BSA) at -20°C.

Protocol 2: Mouse Immunization

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • AMOZ-KLH immunogen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS and syringes

Procedure:

  • Primary Immunization: Emulsify the AMOZ-KLH immunogen with an equal volume of CFA to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion (containing 50 µg of immunogen) intraperitoneally (IP) into each mouse.

  • Booster Injections: Boost the immunization on days 21 and 42. For boosters, emulsify AMOZ-KLH with IFA and inject 100 µL (50 µg) IP.

  • Titer Monitoring: On day 35 (14 days after the first boost), collect a small blood sample from the tail vein to test the serum antibody titer via indirect ELISA using AMOZ-BSA as the coating antigen.

  • Final Boost: Three days before cell fusion, administer a final boost of 50 µg of AMOZ-KLH in sterile PBS (without adjuvant) via IP injection.

Protocol 3: Hybridoma Development

Materials:

  • SP2/0 myeloma cells

  • Spleen from immunized mouse

  • Polyethylene glycol (PEG) 1500

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) and HT media supplements

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Harvest the spleen from the euthanized mouse and prepare a single-cell suspension of splenocytes. Separately, prepare SP2/0 myeloma cells, ensuring they are in the logarithmic growth phase.

  • Fusion: Mix splenocytes and SP2/0 cells at a ratio of 5:1. Fuse the cells by adding PEG 1500 dropwise over 1 minute, followed by gentle stirring for 1 minute. Slowly add serum-free DMEM to dilute the PEG.

  • Selection: Centrifuge the cell pellet, resuspend in HAT-supplemented medium, and plate into multiple 96-well plates.

  • Culture: Incubate the plates at 37°C in 5% CO2. After 7-10 days, screen the supernatants from wells with visible hybridoma growth for antigen-specific antibodies.

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

Protocol 4: Screening by Competitive ELISA

This assay identifies hybridoma clones that produce antibodies specific to the free this compound hapten. The principle relies on the competition between the hapten in solution (in the hybridoma supernatant) and the hapten conjugated to BSA (coated on the plate) for binding to the antibody.

G Figure 2. Principle of Competitive ELISA for Hapten Screening cluster_0 High Hapten Concentration (Low Signal) cluster_1 Low Hapten Concentration (High Signal) Ab1 Antibody Hapten1 Free Hapten Ab1->Hapten1 Binds in solution Well1 Well coated with Hapten-BSA No Binding to Well Ab2 Antibody Well2 Well coated with Hapten-BSA Binding Occurs Ab2->Well2 Binds to coated antigen Hapten2 Free Hapten

Figure 2. Principle of Competitive ELISA for Hapten Screening

Procedure:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of AMOZ-BSA (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with PBST (PBS with 0.05% Tween-20). Block with 200 µL/well of 5% non-fat dry milk in PBST for 1 hour at 37°C.

  • Competition: Wash the plate again. Pre-incubate 50 µL of hybridoma supernatant with 50 µL of a standard concentration of free this compound hapten (or a control buffer) for 30 minutes. Add 100 µL of this mixture to the coated wells. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate. Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.

  • Substrate: Wash the plate. Add 100 µL of TMB substrate solution. Stop the reaction after 15-20 minutes with 50 µL of 2M H2SO4.

  • Read: Measure the optical density (OD) at 450 nm. A lower OD value compared to the negative control indicates the presence of specific antibodies.

Data Presentation

Quantitative data from the monoclonal antibody development process should be clearly organized. Below are examples of tables for presenting key results.

Table 1: Mouse Serum Titer Analysis by Indirect ELISA

Mouse ID Dilution OD 450nm (Pre-immune) OD 450nm (Post-immune) Titer
Mouse 1 1:1,000 0.105 >3.000 >1:128,000
1:8,000 0.098 2.850
1:64,000 0.110 1.520
1:128,000 0.102 0.880
Mouse 2 1:1,000 0.112 >3.000 >1:128,000
1:8,000 0.105 2.910
1:64,000 0.108 1.680
1:128,000 0.099 0.950

Titer is defined as the reciprocal of the highest dilution giving an OD > 2x that of the pre-immune serum.

Table 2: Characteristics of Selected Monoclonal Antibodies

Clone ID Isotype Affinity Constant (Ka) (L/mol) IC50 (ng/mL) in cELISA
AMZ-3A5 IgG1, kappa 1.5 x 10⁹ 0.85
AMZ-4C2 IgG2b, kappa 8.2 x 10⁸ 1.52
AMZ-6F1 IgG1, kappa 2.3 x 10⁹ 0.55

IC50 is the concentration of hapten required to inhibit 50% of antibody binding in a competitive ELISA.

Table 3: Cross-Reactivity Profile of mAb Clone AMZ-6F1

Compound Structure IC50 (ng/mL) Cross-Reactivity (%)
This compound Target Analyte 0.55 100
Analog 1 Related Structure 1 150.2 0.37
Analog 2 Related Structure 2 >1000 <0.05
Analog 3 Unrelated Structure >1000 <0.05

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Analog) x 100.

References

Application Notes: Competitive ELISA for Furaltadone Metabolite (AMOZ) Detection

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview and protocol for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), using a competitive enzyme-linked immunosorbent assay (ELISA). This method is a sensitive and high-throughput screening tool for detecting illegal furaltadone use in various food matrices.

Introduction

Furaltadone, a nitrofuran antibiotic, is banned for use in food-producing animals in many countries due to the carcinogenic potential of its residues.[1][2][3] After administration, furaltadone is rapidly metabolized and its tissue-bound metabolite, AMOZ, persists for an extended period. Therefore, the detection of AMOZ serves as a marker for the illegal use of furaltadone.[4]

The competitive ELISA is a widely used immunoassay for the quantitative detection of AMOZ. The principle of this assay relies on the competition between the free AMOZ in the sample and a labeled AMOZ derivative (the tracer or coating antigen) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of AMOZ in the sample. For detection, AMOZ is typically derivatized to a more immunogenic form, such as a nitrophenyl derivative (NP-AMOZ) or a carboxyphenyl derivative (CPAMOZ), to enable antibody recognition.

Assay Performance Characteristics

The performance of competitive ELISAs for AMOZ detection is characterized by several key parameters, including the half-maximal inhibitory concentration (IC50), limit of detection (LOD), cross-reactivity, and recovery rates in various sample matrices.

Table 1: Summary of Quantitative Performance Data for AMOZ Competitive ELISA

ParameterValueMatrixReference
IC50 0.11 ng/mL-
0.09 ng/mL (FLISA)-
0.325 µg/kgCultured Fish
0.14 µg/L-
0.074 ng/mL-
0.13 ng/mL-
LOD 0.1 µg/kgCultured Fish
0.01 µg/L-
0.1 ppbMuscle, Liver, Honey, Milk, Egg
0.15 ppbMuscle (fish, shrimp)
Recovery Rate 81.1–105.3%Spiked Animal Tissue
89.8–112.5%Cultured Fish
81.0–104.0%Fish and Shrimp
80%±25%Muscle, Liver, Egg
75%±15%Honey, Milk
92.1–107.7%Fish, Shrimp, Honey, Egg
82.6–108.4%Animal Tissues

Table 2: Cross-Reactivity of AMOZ ELISA

CompoundCross-Reactivity (%)Reference
2-NP-AMOZ100
CPAMOZ122.2
AMOZ10.7
Furaltadone8.9
NPAMOZ100
CPAMOZ27.45
AMOZ0.18
NPAMOZ118
AMOZ2.3
FTD16.3
AOZ, AHD, SEM< 0.1

Experimental Protocols

The following protocols are generalized from multiple sources and provide a comprehensive guide for sample preparation and the competitive ELISA procedure for AMOZ detection.

I. Sample Preparation and Derivatization

This process involves the extraction of protein-bound AMOZ from tissues, followed by derivatization to enable detection.

  • Homogenization: Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.

  • Hydrolysis and Derivatization:

    • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of a derivatizing agent (e.g., 50 mM 2-nitrobenzaldehyde in DMSO) to the sample.

    • Vortex the mixture for 5 minutes.

    • Incubate the mixture. Options include overnight at 37°C, for 3 hours in a 50°C water bath, or in a boiling water bath for 10 minutes.

  • Neutralization and Extraction:

    • Allow the sample to cool to room temperature.

    • Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate.

    • Vortex for 5 minutes.

  • Centrifugation and Collection:

    • Centrifuge at 4000 rpm for 10-20 minutes at room temperature.

    • Transfer the upper ethyl acetate layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 50-60°C.

    • Reconstitute the dried residue in a known volume of reconstitution buffer (e.g., 1 mL of n-hexane followed by 1 mL of 0.1 M PBS, collecting the lower solution). The reconstituted sample is now ready for ELISA analysis.

G cluster_prep Sample Preparation Workflow sample 1. Homogenize Sample hydrolysis 2. Add Water, HCl, and Derivatizing Agent sample->hydrolysis vortex1 3. Vortex hydrolysis->vortex1 incubation 4. Incubate vortex1->incubation neutralize 5. Add K2HPO4, NaOH, and Ethyl Acetate incubation->neutralize vortex2 6. Vortex neutralize->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge collect 8. Collect Supernatant centrifuge->collect evaporate 9. Evaporate to Dryness collect->evaporate reconstitute 10. Reconstitute Residue evaporate->reconstitute ready Sample Ready for ELISA reconstitute->ready G cluster_elisa Competitive ELISA Workflow start Start add_samples 1. Add Standards/Samples start->add_samples add_conjugate 2. Add HRP Conjugate add_samples->add_conjugate add_antibody 3. Add Antibody Solution add_conjugate->add_antibody incubate1 4. Incubate add_antibody->incubate1 wash 5. Wash Plate incubate1->wash add_substrate 6. Add Substrate wash->add_substrate incubate2 7. Incubate (Color Development) add_substrate->incubate2 add_stop 8. Add Stop Solution incubate2->add_stop read_plate 9. Read Absorbance at 450 nm add_stop->read_plate analyze 10. Analyze Data read_plate->analyze end End analyze->end G cluster_logic Principle of Competitive ELISA Ab Antibody Binding Sites (Limited) Bound_complex Antibody-Antigen Complex Ab->Bound_complex Forms AMOZ_sample AMOZ in Sample (Free Antigen) AMOZ_sample->Ab Competes AMOZ_labeled Labeled AMOZ (Tracer/Coating Antigen) AMOZ_labeled->Ab Competes Signal Signal Generation (Inverse to Sample AMOZ) Bound_complex->Signal

References

Application Note: Spectrophotometric Determination of Hapten-to-Carrier Protein Ratio for AMOZ-CHPh-3-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of immunoassays and vaccines, small molecules known as haptens are often conjugated to larger carrier proteins to elicit a robust immune response. The molar ratio of hapten to carrier protein is a critical parameter that can significantly influence the immunogenicity of the conjugate and the subsequent antibody response. This application note provides a detailed protocol for the conjugation of a carboxylated hapten, exemplified by AMOZ-CHPh-3-acid, to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using the carbodiimide (EDC-NHS) method. Furthermore, it describes the spectrophotometric method for determining the hapten-to-carrier protein ratio.

Principle of Hapten-to-Carrier Ratio Calculation

The determination of the hapten-to-carrier protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the hapten-protein conjugate at two specific wavelengths—one where the hapten and protein absorb (e.g., 280 nm) and one where only the hapten absorbs—it is possible to calculate the concentrations of both the protein and the hapten in the conjugate solution.

Materials and Methods

Materials
  • Hapten: this compound (or a suitable analog with a carboxyl group)

  • Carrier Proteins:

    • Bovine Serum Albumin (BSA)

    • Keyhole Limpet Hemocyanin (KLH)

  • Conjugation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

  • Buffers and Solutions:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

    • Quenching Solution: 1 M Glycine or Hydroxylamine, pH 8.0

  • Purification:

    • Dialysis tubing (10 kDa MWCO) or desalting columns

  • Instrumentation:

    • UV-Vis Spectrophotometer

Quantitative Data Summary

The following table summarizes the key quantitative parameters used in this protocol.

ParameterValueReference/Notes
Bovine Serum Albumin (BSA)
Molecular Weight~66,500 Da[1][2][3]
Molar Extinction Coefficient at 280 nm (εBSA, 280)43,824 M-1cm-1[4][5]
Keyhole Limpet Hemocyanin (KLH)
Molecular Weight4.5 x 105 to 1.3 x 107 Da (highly variable)
Molar Extinction Coefficient at 280 nm (εKLH, 280)Not reliable due to turbidity.A protein assay (e.g., BCA) is recommended for concentration determination.
Exemplary Hapten (3-(4-Carboxyphenyl)propionic acid)
Molecular Weight194.18 g/mol
Molar Extinction Coefficient at λmax (εhapten, λmax)To be determined experimentally (See Appendix A)A placeholder value of 15,000 M-1cm-1 at 260 nm will be used in the example calculation.
Molar Extinction Coefficient at 280 nm (εhapten, 280)To be determined experimentally (See Appendix A)A placeholder value of 5,000 M-1cm-1 will be used in the example calculation.

Experimental Protocols

Protocol for EDC-NHS Conjugation of Hapten to Carrier Protein

This two-step protocol minimizes the risk of carrier protein self-polymerization.

  • Hapten Activation:

    • Dissolve 10 mg of this compound in 1 mL of Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of BSA or KLH in 2 mL of Coupling Buffer.

    • Add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

    • Purify the conjugate by dialysis against PBS at 4°C with several buffer changes over 48 hours, or by using a desalting column.

Protocol for Spectrophotometric Analysis
  • Determine the Absorbance Maximum of the Hapten (λmax):

    • Prepare a known concentration of the free hapten in PBS.

    • Scan the absorbance from 230 nm to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Measure Absorbance of the Conjugate:

    • Dilute the purified hapten-carrier conjugate solution with PBS to obtain absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Measure the absorbance of the diluted conjugate at 280 nm (A280) and at the hapten's λmax (Aλmax).

Calculation of Hapten-to-Carrier Ratio

The following equations are used to determine the molar concentrations of the protein and the hapten in the conjugate solution:

Correction Factor (CF): CF = εprotein, λmax / εprotein, 280 (Note: If the protein's absorbance at the hapten's λmax is negligible, this correction is not necessary.)

Concentration of Protein (M): Cprotein = (A280 - (Aλmax * (εhapten, 280 / εhapten, λmax))) / (εprotein, 280 * path length)

Concentration of Hapten (M): Chapten = (Aλmax - (A280 * CF)) / (εhapten, λmax * path length)

Hapten-to-Carrier Molar Ratio: Ratio = Chapten / Cprotein

Visualizations

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_analysis Spectrophotometric Analysis hapten This compound edc_nhs EDC/NHS Activation hapten->edc_nhs carrier Carrier Protein (BSA/KLH) conjugate Conjugation Reaction carrier->conjugate edc_nhs->conjugate purify Purification (Dialysis/Desalting) conjugate->purify spectro Measure Absorbance (280 nm & λmax) purify->spectro calculate Calculate Ratio spectro->calculate result Hapten:Carrier Ratio calculate->result molar_extinction_determination start Prepare Hapten Stock Solution (Known Molarity) dilute Create Dilution Series start->dilute measure Measure Absorbance at λmax dilute->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate Slope of Linear Regression plot->calculate result Molar Extinction Coefficient (ε) calculate->result

References

Application Notes and Protocols for Immunogen Preparation using AMOZ-CHPh-3-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of AMOZ-CHPh-3-acid as a hapten in the preparation of immunogens for antibody production. AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) is a critical metabolite of the nitrofuran antibiotic, furaltadone. Due to its persistence in animal tissues, sensitive and specific detection of AMOZ is crucial for food safety. The generation of high-affinity antibodies against AMOZ is a key step in the development of immunoassays for its detection.

This compound, a derivative of AMOZ, is an immunizing hapten designed for covalent conjugation to carrier proteins.[1] This derivatization introduces a carboxylic acid group via a carboxymethylphenoxy linker, facilitating its attachment to amine residues on immunogenic carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The resulting hapten-carrier conjugate can then be used to elicit a robust immune response in host animals, leading to the production of specific anti-AMOZ antibodies.

This document outlines the detailed protocols for the synthesis of the this compound hapten, its conjugation to a carrier protein, the preparation of the immunogen, and subsequent immunization of laboratory animals. Additionally, it provides a protocol for the evaluation of the resulting antibody titer by Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

Table 1: Hapten and Carrier Protein Characteristics
ParameterValueReference
HaptenThis compound[1]
CAS Number1416047-55-6[1][2]
Molecular FormulaC₁₆H₁₉N₃O₅[3]
Carrier ProteinKeyhole Limpet Hemocyanin (KLH)
Conjugation ChemistryCarbodiimide (EDC)
Table 2: Representative Immunization Schedule for Mice
DayProcedureAntigen DoseAdjuvant
0Primary Immunization (Intraperitoneal)50-100 µgComplete Freund's Adjuvant (CFA)
14First Booster (Intraperitoneal)50 µgIncomplete Freund's Adjuvant (IFA)
28Second Booster (Intraperitoneal)50 µgIncomplete Freund's Adjuvant (IFA)
35Test BleedN/AN/A
42Final Booster (Intravenous/Intraperitoneal)50 µgSaline (No Adjuvant)
45Splenocyte Harvest for Hybridoma ProductionN/AN/A
Table 3: Expected Antibody Titer and Assay Sensitivity
ParameterExpected Value
Antiserum Titer (ELISA)> 1:10,000
Monoclonal Antibody IC₅₀ (Competitive ELISA)0.1 - 10 ng/mL

Experimental Protocols

Protocol 1: Synthesis of this compound Hapten

This protocol is based on the derivatization of AMOZ with 2-(3-formylphenoxy) acetic acid.

Materials:

  • 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

  • 2-(3-formylphenoxy) acetic acid

  • Methanol

  • Reaction vessel with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve 2-(3-formylphenoxy) acetic acid in methanol in the reaction vessel.

  • Add an equimolar amount of AMOZ to the solution.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization.

  • Confirm the structure of the purified hapten by NMR and mass spectrometry.

Protocol 2: Conjugation of this compound to KLH using EDC

This protocol describes the covalent coupling of the carboxylated hapten to the amine groups of the carrier protein KLH.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Dialysis tubing or desalting column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound in a minimal amount of an organic solvent (e.g., DMSO or DMF) and then dilute with Conjugation Buffer.

  • Dissolve KLH in Conjugation Buffer.

  • Activate the carboxyl group of this compound by adding EDC (and optionally NHS) to the hapten solution. A typical molar excess of EDC to hapten is 10:1.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Add the activated hapten solution to the KLH solution. A typical molar ratio of hapten to KLH is between 20:1 and 200:1.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Stop the reaction by adding a quenching solution.

  • Remove unreacted hapten and crosslinker by dialysis against PBS or by using a desalting column.

  • Determine the protein concentration of the AMOZ-KLH conjugate using a protein assay (e.g., BCA assay).

  • Characterize the conjugation efficiency by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry if desired.

  • Store the conjugate at -20°C or -80°C in aliquots.

Protocol 3: Immunization of Mice with AMOZ-KLH Conjugate

This protocol outlines a typical immunization schedule for generating an immune response in mice.

Materials:

  • AMOZ-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile Phosphate Buffered Saline (PBS)

  • Syringes and needles (25-27 gauge)

  • BALB/c mice (female, 6-8 weeks old)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of the AMOZ-KLH conjugate and CFA. The final concentration of the immunogen should be 50-100 µg per 100 µL.

    • To prepare the emulsion, mix equal volumes of the immunogen solution and CFA by vortexing or sonication until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • Inject each mouse intraperitoneally (IP) with 100-200 µL of the emulsion.

  • Booster Immunizations (e.g., Day 14 and Day 28):

    • Prepare an emulsion of the AMOZ-KLH conjugate (50 µg per 100 µL) with IFA in the same manner as the primary immunization.

    • Inject each mouse IP with 100-200 µL of the emulsion.

  • Test Bleed (e.g., Day 35):

    • Collect a small amount of blood from the tail vein to check the antibody titer by ELISA.

  • Final Boost (3-4 days before fusion):

    • Inject the mouse with the highest antibody titer with 50 µg of the AMOZ-KLH conjugate in sterile PBS (without adjuvant) via an intravenous (IV) or intraperitoneal (IP) route.

  • Splenocyte Harvest:

    • Three to four days after the final boost, the mouse is euthanized, and the spleen is aseptically removed for hybridoma cell fusion and monoclonal antibody production.

Protocol 4: Indirect ELISA for Anti-AMOZ Antibody Titer Determination

This protocol is for screening mouse serum for the presence of antibodies against AMOZ.

Materials:

  • AMOZ-BSA or AMOZ-OVA coating antigen (prepared similarly to the immunogen, but with a different carrier protein to avoid detection of anti-carrier antibodies)

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • Mouse serum samples (including pre-immune serum as a negative control)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the AMOZ-BSA/OVA coating antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing:

    • Wash the plate three times with 200 µL of Washing Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Washing Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the mouse serum samples (and pre-immune serum) in Blocking Buffer, starting from 1:100.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with Washing Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Washing Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 10-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value 2-3 times higher than the pre-immune serum at the same dilution).

Mandatory Visualizations

Hapten_Synthesis_and_Conjugation cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Hapten This compound AMOZ->Hapten Derivatization Linker 2-(3-formylphenoxy) acetic acid Linker->Hapten Immunogen AMOZ-KLH Conjugate (Immunogen) Hapten->Immunogen Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Immunogen EDC EDC (Carbodiimide) EDC->Immunogen Activation

Caption: Synthesis of this compound and its conjugation to a carrier protein.

Immunization_Workflow start Start immunization Primary Immunization (AMOZ-KLH + CFA) start->immunization booster1 1st Booster (AMOZ-KLH + IFA) immunization->booster1 Day 14 booster2 2nd Booster (AMOZ-KLH + IFA) booster1->booster2 Day 28 bleed Test Bleed booster2->bleed Day 35 titer Antibody Titer Analysis (ELISA) bleed->titer final_boost Final Boost (AMOZ-KLH in Saline) titer->final_boost High Titer harvest Splenocyte Harvest final_boost->harvest Day 42 end End harvest->end Day 45

Caption: Workflow for mouse immunization and antibody response evaluation.

ELISA_Principle cluster_plate ELISA Plate Well plate Solid Phase coating 1. Coating Antigen (AMOZ-BSA) coating->plate blocking 2. Blocking blocking->coating primary_ab 3. Primary Antibody (Mouse anti-AMOZ) primary_ab->blocking secondary_ab 4. Secondary Antibody (HRP-anti-Mouse IgG) secondary_ab->primary_ab substrate 5. Substrate Addition substrate->secondary_ab detection 6. Color Development detection->substrate

Caption: Principle of Indirect ELISA for antibody titer determination.

References

Application Notes and Protocols for AMOZ in Lateral Flow Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the application of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone, in lateral flow assays (LFAs). Due to the prohibition of furaltadone in food-producing animals because of its potential carcinogenic effects, sensitive and rapid detection methods for its residues are crucial for food safety.[1][2] Lateral flow assays offer a simple, rapid, and cost-effective platform for screening AMOZ in various food matrices.[1][3][4]

This document is intended for researchers, scientists, and drug development professionals involved in the development and application of diagnostic assays for veterinary drug residue monitoring. While the specific hapten "AMOZ-CHPh-3-acid" was not found to be widely documented, this guide is based on the principles of using AMOZ derivatives (haptens) for developing competitive lateral flow immunoassays. It is presumed that "this compound" is a hapten designed for conjugation to carrier proteins for antibody production and assay development.

Principle of Detection

The detection of AMOZ in lateral flow assays is typically based on a competitive immunoassay format. In this format, free AMOZ present in the sample competes with a labeled AMOZ conjugate for a limited number of specific antibody binding sites immobilized on the test line of the assay strip.

A negative result is indicated by the appearance of a visible test line, which occurs when the labeled AMOZ conjugate binds to the capture antibody in the absence of AMOZ in the sample. Conversely, a positive result is characterized by the absence or reduced intensity of the test line, as the free AMOZ from the sample saturates the antibody binding sites, preventing the binding of the labeled conjugate. A control line is always included to validate the proper functioning of the assay strip.

Diagram: Competitive Lateral Flow Assay Workflow

Competitive_Lateral_Flow_Assay_Workflow cluster_0 Sample Preparation cluster_1 Lateral Flow Assay cluster_2 Components cluster_3 Reaction Sample Food Sample (e.g., Fish, Shrimp) Extraction Extraction of AMOZ Sample->Extraction Derivatization Derivatization (optional, but common for AMOZ) Extraction->Derivatization SamplePad Sample Pad Derivatization->SamplePad Sample Application ConjugatePad Conjugate Pad (contains labeled AMOZ conjugate) Nitrocellulose Nitrocellulose Membrane (Test & Control Lines) WickingPad Wicking Pad Analyte AMOZ in Sample Antibody Anti-AMOZ Antibody (Test Line) Analyte->Antibody Competes with Labeled_AMOZ Labeled AMOZ Conjugate Labeled_AMOZ->Antibody Control_Antibody Control Line Antibody Labeled_AMOZ->Control_Antibody Binds to

Caption: Workflow of a competitive lateral flow assay for AMOZ detection.

Materials and Reagents

ComponentDescription
AMOZ Analytical Standard Certified reference material for AMOZ.
AMOZ-Hapten-Carrier Conjugates e.g., this compound conjugated to BSA for immunization and OVA for coating.
Monoclonal or Polyclonal Antibodies Specific antibodies against the AMOZ hapten.
Gold Nanoparticles (or other labels) For conjugation with the detection antibody or AMOZ-hapten.
Lateral Flow Assay Components Sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad.
Buffers Conjugation buffer, blocking buffer, running buffer.
Sample Preparation Reagents Hydrochloric acid, 2-nitrobenzaldehyde (for derivatization), ethyl acetate, potassium phosphate.
Instrumentation Strip dispenser, cutter, laminator, and a lateral flow reader for quantitative results.

Experimental Protocols

Protocol 1: Preparation of Gold Nanoparticle-Labeled Antibody Conjugate
  • Gold Nanoparticle Synthesis: Synthesize gold nanoparticles (AuNPs) with a diameter of approximately 40 nm using a citrate reduction method.

  • Antibody Preparation: Prepare a solution of anti-AMOZ monoclonal antibody in a low molarity buffer (e.g., 2 mM Borax).

  • Conjugation:

    • Adjust the pH of the AuNP solution to the isoelectric point of the antibody (typically pH 8.5-9.0).

    • Add the antibody solution to the AuNP solution while stirring.

    • Incubate for 1 hour at room temperature.

  • Blocking: Add a blocking agent (e.g., 1% BSA or PEG) to stabilize the conjugate and block any unbound surface on the AuNPs.

  • Centrifugation and Resuspension: Centrifuge the solution to remove excess reagents and resuspend the conjugate pellet in a storage buffer containing a stabilizer.

Protocol 2: Preparation of Lateral Flow Assay Strips
  • Test and Control Line Dispensing:

    • Immobilize the AMOZ-hapten-protein conjugate (e.g., AMOZ-OVA) onto the nitrocellulose membrane to form the test line (T-line).

    • Immobilize a secondary antibody (e.g., goat anti-mouse IgG) on the membrane to form the control line (C-line).

    • Dry the membrane after dispensing.

  • Conjugate Pad Preparation:

    • Saturate the conjugate pad with the gold nanoparticle-labeled antibody conjugate.

    • Dry the conjugate pad completely.

  • Assembly:

    • Assemble the components onto a backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad.

  • Cutting: Cut the assembled card into individual test strips of a specified width (e.g., 3-5 mm).

Protocol 3: Sample Preparation and Assay Procedure
  • Sample Extraction (e.g., from shrimp tissue):

    • Homogenize the tissue sample.

    • Add hydrochloric acid and incubate to release protein-bound AMOZ.

    • Add 2-nitrobenzaldehyde (2-NBA) for derivatization and incubate. This step is often necessary to create a more immunogenic molecule.

    • Neutralize the sample and extract with an organic solvent like ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the assay running buffer.

  • Assay Procedure:

    • Apply a defined volume of the prepared sample extract to the sample pad of the test strip.

    • Allow the liquid to migrate along the strip for a specified time (e.g., 5-10 minutes).

    • Visually inspect the test and control lines or use a strip reader for quantitative analysis.

Diagram: Logical Relationship of Assay Outcome

Assay_Outcome_Logic cluster_0 AMOZ Concentration in Sample cluster_1 Binding at Test Line cluster_2 Result Interpretation Start Sample Applied High_AMOZ High Low_AMOZ Low / Absent Binding_Inhibited Binding of Labeled Conjugate Inhibited High_AMOZ->Binding_Inhibited Binding_Occurs Labeled Conjugate Binds to Antibody Low_AMOZ->Binding_Occurs Positive Positive Result (No/Faint Test Line) Binding_Inhibited->Positive Negative Negative Result (Visible Test Line) Binding_Occurs->Negative Control_Line Control Line Visible Positive->Control_Line Negative->Control_Line

Caption: Logical flow of a competitive LFA for AMOZ.

Data Presentation

The performance of an AMOZ lateral flow assay is typically characterized by its sensitivity (limit of detection, LOD) and specificity (cross-reactivity).

Table 1: Performance Characteristics of a Typical AMOZ Lateral Flow Assay

ParameterResult
Visual Limit of Detection (vLOD) 0.5 µg/kg (ppb) in fish/shrimp
Cut-off Value 1.0 µg/kg (ppb)
Assay Time 5 - 10 minutes
Sample Type Muscle tissue (fish, shrimp, chicken, pork)
Storage Temperature 2-30°C

Table 2: Cross-Reactivity Profile

CompoundCross-Reactivity (%)
AMOZ 100
Furazolidone (AOZ metabolite) < 0.1
Nitrofurantoin (AHD metabolite) < 0.1
Nitrofurazone (SEM metabolite) < 0.1
Parent Furaltadone Low to negligible

Note: Cross-reactivity data is illustrative and specific to the antibody used.

Conclusion

Lateral flow assays provide a valuable tool for the rapid screening of AMOZ residues in food products. The development of a robust and sensitive assay relies on the production of high-affinity antibodies, which is facilitated by the synthesis of suitable haptens like AMOZ derivatives. The protocols and principles outlined in these application notes provide a foundation for researchers to develop, optimize, and implement lateral flow assays for AMOZ detection, thereby contributing to enhanced food safety monitoring. Further validation of any developed assay against standard methods such as LC-MS/MS is essential to ensure its accuracy and reliability.

References

Application Notes and Protocols: AMOZ as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMOZ, or 5-methylmorpholino-3-amino-2-oxazolidinone, is a crucial analytical standard, primarily utilized in the monitoring of nitrofuran antibiotic residues in food products of animal origin. Nitrofuran antibiotics, such as furaltadone, are banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. After administration, furaltadone is rapidly metabolized to AMOZ, which can be detected in tissues for an extended period. Therefore, the presence of AMOZ is indicative of the illegal use of furaltadone.

These application notes provide a comprehensive overview of the use of AMOZ as a certified reference material for the accurate quantification of furaltadone residues in various matrices.

Physicochemical Properties of AMOZ

A clear understanding of the physicochemical properties of AMOZ is essential for its proper handling and use as an analytical standard.

PropertyValue
Empirical Formula C₈H₁₅N₃O₃[1]
Molecular Weight 201.22 g/mol [1]
Melting Point 115-120 °C[1]
CAS Number 43056-63-9
EC Number 256-068-9
Storage Temperature −20°C

Application: Determination of Nitrofuran Residues

AMOZ is primarily used as an analytical standard for the detection and quantification of furaltadone residues in various animal tissues. The standard analytical workflow involves the extraction of the analyte from the sample matrix, derivatization, and subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for AMOZ Analysis

The following diagram outlines the general workflow for the analysis of AMOZ in tissue samples.

AMOZ_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Sample Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Derivatization Derivatization with 2-nitrobenzaldehyde Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification using AMOZ Standard LCMS->Quantification

General workflow for AMOZ analysis.

Protocol: Quantification of AMOZ in Animal Tissue by LC-MS/MS

This protocol provides a general procedure for the determination of AMOZ in animal tissues. It is important to note that specific parameters may need to be optimized based on the laboratory instrumentation and sample matrix.

1. Materials and Reagents

  • AMOZ certified reference material (CRM)

  • 2-nitrobenzaldehyde (2-NBA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized)

  • Solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation

  • Prepare a stock solution of AMOZ CRM in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1 - 100 ng/mL).

3. Sample Preparation

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction: Extract the homogenized tissue with an appropriate solvent mixture (e.g., methanol/water).

  • Derivatization: Add 2-nitrobenzaldehyde to the extract to derivatize AMOZ to its corresponding nitrophenyl derivative (NPAOZ). This step is crucial for enhancing the chromatographic retention and mass spectrometric detection of AMOZ.

  • Purification: Purify the derivatized extract using solid-phase extraction (SPE) to remove interfering matrix components.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NPAOZ should be optimized.

5. Quantification

  • Construct a calibration curve by plotting the peak area of the NPAOZ derivative against the concentration of the AMOZ standard solutions.

  • Quantify the amount of AMOZ in the sample by comparing the peak area of the derivatized sample with the calibration curve.

Signaling Pathway and Logical Relationships

The use of AMOZ as a standard is based on a logical relationship rather than a biological signaling pathway. The presence of AMOZ in a sample is a direct indicator of the prior administration of furaltadone.

Furaltadone_Metabolism Furaltadone Furaltadone (Administered Drug) Metabolism Metabolism in Animal Furaltadone->Metabolism AMOZ AMOZ (Metabolite Residue) Metabolism->AMOZ Detection Analytical Detection AMOZ->Detection

Metabolic fate of Furaltadone to AMOZ.

The use of AMOZ as a certified reference material is indispensable for the reliable monitoring of the illegal use of the nitrofuran antibiotic furaltadone in food production. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the detection and quantification of AMOZ residues, ensuring food safety and compliance with regulatory standards.

References

Application Notes and Protocols for the Purification of AMOZ-CHPh-3-acid Protein Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the purification of protein conjugates formed with AMOZ-CHPh-3-acid. While the precise structure of this compound is not publicly documented, for the purposes of this protocol, it is assumed to be a compound featuring a reactive carboxylic acid group. This allows for its conjugation to primary amine groups (e.g., lysine residues) on a protein via amide bond formation, a common and robust bioconjugation strategy. The protocols detailed below are based on established methods for the purification of protein-small molecule conjugates and should be adapted and optimized for the specific protein and application.

The purification process is critical for removing unconjugated protein, excess this compound, and reaction byproducts, as well as for isolating conjugates with a specific drug-to-protein ratio (DPR). A multi-step chromatographic approach is often necessary to achieve the high purity required for therapeutic and research applications.

I. Data Presentation

Effective purification of this compound protein conjugates requires careful monitoring of yield and purity at each stage. The following tables provide a template for summarizing the quantitative data obtained during a typical purification process.

Table 1: Summary of a Multi-Step Purification Protocol for this compound-Protein Conjugate

Purification StepProtein Recovery (%)Purity by SEC-HPLC (%)Average DPRUnconjugated Protein (%)
Crude Conjugate 100853.515
Desalting/Buffer Exchange 95873.513
Ion-Exchange Chromatography (IEX) 80953.2<5
Hydrophobic Interaction Chromatography (HIC) 70>983.0<2
Final Formulation 65>993.0<1

Table 2: Characterization of IEX or HIC Fractions

Fraction NumberElution ConditionProtein Concentration (mg/mL)Average DPRAggregate Content (%)
1150 mM NaCl0.51.8<1
2250 mM NaCl1.23.1<1
3350 mM NaCl0.84.52
4500 mM NaCl0.3>5.05

II. Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to a protein and the subsequent purification of the conjugate.

Protocol 1: Conjugation of this compound to a Protein via Amine Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound for reaction with primary amines on the protein.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Quenching Buffer: Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10)

  • Diafiltration/ultrafiltration system with appropriate molecular weight cutoff (MWCO) membrane

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) or carboxyl groups.

  • Activation of this compound:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMSO or cold Reaction Buffer.

    • To activate the this compound, mix it with the EDC/NHS solution at a 1:1.2:1.2 molar ratio (this compound:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of activated small molecule to protein will determine the final drug-to-protein ratio and should be optimized (a starting point is often a 5-10 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Immediately purify the crude conjugate mixture using a desalting column or through diafiltration/ultrafiltration against a suitable storage buffer (e.g., PBS, pH 7.4) to remove excess this compound and reaction byproducts.

Protocol 2: Purification of this compound Protein Conjugate by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. Conjugation of this compound may alter the isoelectric point (pI) of the protein, allowing for the separation of unconjugated protein, and conjugates with different DPRs.

Materials:

  • Crude or desalted this compound protein conjugate

  • IEX Column (Cation or Anion exchange, depending on the pI of the protein and conjugate)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading:

    • Dilute the conjugate sample in Binding Buffer and load it onto the equilibrated column.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove any unbound material.

  • Elution:

    • Elute the bound conjugate using a linear or step gradient of the Elution Buffer (e.g., 0-100% over 20 CV).

    • Collect fractions throughout the elution gradient.

  • Fraction Analysis:

    • Analyze the collected fractions for protein concentration (A280), purity (SEC-HPLC), and DPR (e.g., by UV-Vis spectroscopy or mass spectrometry).

  • Pooling and Buffer Exchange:

    • Pool the fractions containing the conjugate with the desired DPR and purity.

    • Perform a buffer exchange into the final formulation buffer using diafiltration/ultrafiltration.

III. Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reaction and the experimental workflow for the purification of this compound protein conjugates.

conjugation_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step AMOZ_acid AMOZ-CHPh-3-COOH Activated_Ester AMOZ-CHPh-3-CO-NHS (Activated NHS Ester) AMOZ_acid->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate Protein-NH-CO-CHPh-3-AMOZ (Stable Amide Bond) Activated_Ester->Conjugate Reaction with Protein Protein Protein-NH2 (e.g., Lysine residue) Protein->Conjugate Nucleophilic Attack

Caption: Assumed chemical pathway for the conjugation of this compound to a protein.

purification_workflow start Crude this compound Protein Conjugate desalting Step 1: Desalting / Diafiltration (Removal of excess reagents) start->desalting iex Step 2: Ion-Exchange Chromatography (IEX) (Fractionation by charge/DPR) desalting->iex hic Optional Step 3: Hydrophobic Interaction Chromatography (HIC) (Further fractionation/aggregate removal) iex->hic If needed analysis Characterization of Fractions (Purity, DPR, Concentration) iex->analysis hic->analysis pooling Pooling of Desired Fractions analysis->pooling Select Fractions formulation Final Formulation & Sterile Filtration pooling->formulation final_product Purified this compound Protein Conjugate formulation->final_product

Caption: General experimental workflow for the purification of protein conjugates.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conjugation Efficiency of AMOZ-CHPh-3-acid to KLH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hapten-carrier conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the conjugation of AMOZ-CHPh-3-acid to Keyhole Limpet Hemocyanin (KLH) using carbodiimide chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind conjugating this compound to KLH?

A1: The conjugation of this compound, a hapten containing a carboxylic acid group, to KLH, a carrier protein rich in primary amines (from lysine residues), is typically achieved via a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC activates the carboxyl group of the hapten, which then reacts with an amino group on KLH to form a stable amide bond. To improve efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used to create a more stable amine-reactive intermediate.[1][2]

Q2: Why is my conjugation efficiency of this compound to KLH low?

A2: Low conjugation efficiency can stem from several factors. Common issues include suboptimal reaction pH, the presence of interfering substances in your buffers, degradation of coupling reagents (EDC is highly sensitive to moisture), improper molar ratios of hapten to carrier protein, and issues with the solubility or purity of your hapten or KLH.[3][4]

Q3: What is the optimal pH for the EDC/NHS conjugation reaction?

A3: The EDC/NHS reaction involves two main steps with different optimal pH ranges. The activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically at a pH of 4.5-6.0.[1] However, the subsequent reaction of the NHS ester with the primary amines on KLH is more efficient at a physiological to slightly alkaline pH of 7.2-8.5. A two-step protocol with a pH adjustment is often recommended for optimal results.

Q4: Can I use PBS as a reaction buffer?

A4: While phosphate buffers are compatible with the reaction, they can sometimes reduce the efficiency of EDC-mediated conjugations. For the initial activation step, a buffer free of extraneous carboxyls and amines, such as MES buffer (2-(N-morpholino)ethanesulfonic acid), is highly recommended. For the second step (coupling to KLH), a phosphate buffer (PBS) at pH 7.2-7.5 can be used.

Q5: How can I assess the success and efficiency of my conjugation reaction?

A5: Several methods can be used to confirm successful conjugation. A common technique is to run the conjugate on an SDS-PAGE gel and observe a shift in the molecular weight of the KLH. Other methods include MALDI-TOF mass spectrometry to determine the number of hapten molecules conjugated per KLH molecule, or developing an ELISA to detect the conjugated hapten.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of low conjugation efficiency.

Problem Potential Cause Recommended Solution
Low or No Conjugation Degraded EDC/NHS Reagents EDC is highly sensitive to moisture and should be stored desiccated at -20°C. Use a fresh vial of EDC and NHS/Sulfo-NHS and allow them to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.
Inappropriate Buffer Composition Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) will compete with the reaction. Use MES buffer for the activation step and a non-amine, non-carboxylate buffer like PBS for the coupling step.
Suboptimal pH The pH is critical for efficient activation and coupling. For a one-step reaction, a compromise pH may lead to lower efficiency. For optimal results, perform a two-step conjugation: activate the hapten at pH 4.5-6.0 in MES buffer, then raise the pH to 7.2-7.5 before adding the KLH.
Precipitation During Reaction KLH Solubility Issues KLH has limited solubility, and high concentrations of EDC can cause it to precipitate. Ensure the KLH is fully dissolved before starting the reaction. If precipitation occurs upon adding EDC, reduce the amount of EDC used. Consider using a more soluble form of KLH if available.
Hapten Insolubility If this compound is not fully dissolved, the reaction will be inefficient. Consider using a co-solvent like DMSO or DMF to dissolve the hapten before adding it to the reaction buffer, but ensure the final concentration of the organic solvent is low enough not to denature the KLH.
Inconsistent Results Variable Reagent Quality The quality of KLH can vary between suppliers and batches. Use a high-quality, purified KLH. The purity of the hapten is also crucial.
Inaccurate Quantitation Ensure accurate measurement of the hapten, KLH, and coupling reagents. Molar ratios are critical for successful conjugation.

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol for this compound to KLH

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • Add the EDC and Sulfo-NHS solutions to the this compound solution. A common starting point is a 2-4 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the hapten.

  • Incubate the reaction mixture for 15-30 minutes at room temperature.

Step 2: Conjugation to KLH

  • Dissolve KLH in Coupling Buffer to a final concentration of 10 mg/mL.

  • Add the activated this compound solution to the KLH solution. A common starting molar ratio is 100-200 moles of hapten per mole of KLH.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench any unreacted NHS-esters by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Remove excess, unreacted hapten and coupling reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Hapten Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling to Carrier (pH 7.2-8.5) cluster_purification Step 3: Purification Hapten This compound (-COOH) Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten + EDC/Sulfo-NHS EDC EDC NHS Sulfo-NHS Conjugate This compound-KLH Conjugate Activated_Hapten->Conjugate + KLH KLH KLH (-NH2) Purification Desalting Column Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Two-step conjugation workflow for this compound to KLH.

Troubleshooting_Flowchart decision decision solution solution start Start: Low Conjugation Efficiency check_reagents Are EDC/NHS reagents fresh? start->check_reagents check_buffer Is buffer free of amines/carboxyls? check_reagents->check_buffer Yes solution_reagents Use fresh, properly stored reagents check_reagents->solution_reagents No check_ph Is pH optimal for each step? check_buffer->check_ph Yes solution_buffer Use MES for activation, PBS for coupling check_buffer->solution_buffer No check_solubility Did precipitation occur? check_ph->check_solubility Yes solution_ph Use two-step protocol with pH adjustment check_ph->solution_ph No end Re-run experiment check_solubility->end No, successful conjugation likely solution_solubility Reduce EDC concentration or use co-solvent for hapten check_solubility->solution_solubility Yes solution_reagents->end solution_buffer->end solution_ph->end solution_solubility->end

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

troubleshooting poor antibody response to AMOZ-CHPh-3-acid immunogen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering a poor antibody response to the AMOZ-CHPh-3-acid small molecule immunogen.

Troubleshooting Guide: Poor Antibody Response

A weak or absent antibody response to a hapten-carrier conjugate like this compound can stem from issues in one of three main areas: the immunogen itself, the immunization protocol, or the screening assay. This guide is structured to help you systematically identify and resolve the potential problem.

Section 1: Immunogen Design and Conjugation Issues

The quality and composition of the hapten-carrier conjugate are the most critical factors for inducing a robust antibody response against a small molecule.[]

Question: Is my hapten-carrier conjugation strategy optimal?

Answer: The method used to couple this compound to the carrier protein is fundamental.[2] Since "this compound" possesses a carboxylic acid group, the most common and effective method is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry, which creates a stable amide bond with primary amines (e.g., lysine residues) on the carrier protein.[3]

Key considerations include:

  • Coupling Chemistry: Ensure you are using a validated protocol for EDC or a similar carbodiimide crosslinker. Alternative strategies may be needed if the hapten's structure is compromised by the chosen chemistry.[3][4]

  • Hapten Orientation: The way the hapten is linked to the carrier can influence which epitopes are presented to the immune system. If the linkage site is part of the desired epitope, the resulting antibodies may not recognize the free hapten effectively.

  • Hapten Density: The number of hapten molecules per carrier protein (epitope density) is crucial. Both low and excessively high densities can lead to a poor immune response or tolerance. The optimal ratio is dependent on the specific hapten and carrier.

Question: Have I chosen the right carrier protein?

Answer: The carrier protein provides the T-cell epitopes necessary to stimulate a T-cell-dependent B-cell response against the hapten. The choice of carrier can significantly impact the immunogenicity of the conjugate.

Carrier Protein Molecular Weight Key Characteristics Common Use Cases
Keyhole Limpet Hemocyanin (KLH) 4.5x10⁵ – 1.3x10⁷ DaHighly immunogenic due to its large size and foreignness to mammals.Gold standard for generating a strong antibody response for research purposes.
Bovine Serum Albumin (BSA) ~66.5 kDaSmaller than KLH, less immunogenic but still effective. Widely available and soluble.Often used for initial immunizations or when a less potent response is acceptable. Also common for coating ELISA plates.
Ovalbumin (OVA) ~45 kDaModerately immunogenic.Frequently used as a secondary carrier protein to screen for hapten-specific antibodies without cross-reactivity to the primary carrier (e.g., immunize with Hapten-KLH, screen with Hapten-OVA).

Recommendation: For a primary immunization aiming for a strong response, KLH is the preferred carrier.

Section 2: Immunization Protocol and Adjuvant Selection

Even a well-designed immunogen can fail if the immunization protocol is suboptimal.

Question: Am I using the correct adjuvant?

Answer: Adjuvants are critical for enhancing the immune response to subunit or conjugate vaccines, which are often poorly immunogenic on their own. The adjuvant helps stimulate the innate immune system, leading to a more robust and durable adaptive response.

Adjuvant Type Mechanism of Action Typical Immune Response Considerations
Aluminum Salts (Alum) Creates a "depot effect" for slow antigen release; activates the inflammasome.Primarily promotes a Th2-biased response, leading to strong antibody production (IgG1 in mice).Most commonly used adjuvant in human vaccines; generally safe and effective for antibody generation.
Freund's Adjuvant (CFA/IFA) Water-in-oil emulsion; CFA contains mycobacteria that strongly stimulate a Th1 response.CFA (first immunization) induces a strong, mixed Th1/Th2 response. IFA (boosts) is less inflammatory and maintains the response.Highly effective but can cause severe inflammation. Use is typically restricted to animal research.
Toll-Like Receptor (TLR) Agonists Activate specific PRRs (Pattern Recognition Receptors) like TLR7/8 or TLR4.Can be tailored to drive Th1 (e.g., CpG ODN, MPLA) or mixed responses.Offer more targeted immune stimulation compared to classical adjuvants.

Recommendation: For routine polyclonal antibody production in animals, a prime immunization with Complete Freund's Adjuvant (CFA) followed by boosts with Incomplete Freund's Adjuvant (IFA) is a standard and potent protocol.

Question: Is my immunization schedule, dose, or route appropriate?

Answer: These parameters require careful optimization.

  • Dose: Too little antigen may not trigger a response, while too much can induce tolerance. A typical starting range for mice is 10-50 µg of conjugate per immunization.

  • Route: The subcutaneous (S.C.) or intraperitoneal (I.P.) routes are most common for antibody production as they effectively deliver the immunogen to draining lymph nodes.

  • Schedule: A primary immunization followed by booster injections every 2-4 weeks is standard. Antibody titers should be monitored after the second or third boost to assess the response. It takes time for affinity maturation to occur, leading to higher-quality antibodies in later bleeds.

Section 3: Antibody Detection and Screening (ELISA)

A poor result in your screening assay may not reflect a failed immune response but rather a technical issue with the assay itself. The most common method for screening is an indirect ELISA.

Question: My ELISA shows no or very weak signal. What should I check?

Answer: A weak or absent signal is a common problem in ELISA with multiple potential causes.

Potential Cause Troubleshooting Solution
Improper Plate Coating Ensure the coating antigen (e.g., this compound conjugated to a different carrier like OVA or BSA) is used at an optimal concentration (typically 1-10 µg/mL). Confirm the coating buffer (e.g., PBS or carbonate-bicarbonate) is at the correct pH.
Ineffective Blocking Block with an appropriate protein-based blocker (e.g., BSA, non-fat milk) to prevent non-specific binding of antibodies to the plate. Increase blocking time if necessary.
Antibody Concentrations The primary antibody (serum) may be too dilute. Test a range of serial dilutions (e.g., 1:100 to 1:100,000). The secondary antibody may also be too dilute or incorrect for the host species.
Insufficient Incubation Times/Temp Ensure all incubation steps are long enough to reach equilibrium. Most steps are performed for at least 1 hour at room temperature or 37°C.
Washing Steps Inadequate washing can lead to high background, while excessive washing can remove weakly bound antibodies. Ensure wash buffer contains a mild detergent like Tween-20.
Substrate/Enzyme Issues Confirm the enzyme conjugate (e.g., HRP) is active and the substrate has not expired or been contaminated.

Question: Why should I use a different carrier protein for ELISA screening than for immunization?

Answer: When you immunize with a hapten-carrier conjugate (e.g., AMOZ-KLH), the animal produces three populations of antibodies:

  • Antibodies specific to the hapten (Desired).

  • Antibodies specific to the carrier protein (e.g., KLH).

  • Antibodies specific to the conjugate complex (hapten + linker + carrier).

If you use the same conjugate (AMOZ-KLH) for both immunization and ELISA coating, you will detect all three types, giving a falsely high signal that is not specific to your hapten. By using a different carrier for coating (e.g., AMOZ-OVA), you ensure that only the antibodies that bind the hapten are detected.

Diagrams and Workflows

Hapten-Carrier Immunogenicity Principle

HaptenCarrier cluster_ImmuneSystem Immune Response cluster_Immunogen Immunogen Components B_Cell B Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation T_Cell T Helper Cell T_Cell->B_Cell T-Cell Help Antibody Anti-Hapten Antibody Plasma_Cell->Antibody Produces Hapten Hapten (this compound) Hapten->B_Cell No Response (Non-immunogenic) Conjugate Hapten-Carrier Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->T_Cell T-Cell Epitopes Recognized Conjugate->B_Cell B-Cell Receptor Binds Hapten

Caption: Small molecule haptens require a carrier protein to elicit a robust antibody response.

Troubleshooting Workflow for Poor Antibody Response

TroubleshootingWorkflow cluster_Immunogen Area 1: Immunogen cluster_Protocol Area 2: Protocol cluster_Assay Area 3: Assay Start Start: Poor or No Antibody Response Check_Conjugate Verify Hapten-Carrier Conjugation Start->Check_Conjugate Check_Adjuvant Select Potent Adjuvant (e.g., CFA/IFA) Start->Check_Adjuvant Check_ELISA_Setup Review ELISA Protocol (Coating, Blocking) Start->Check_ELISA_Setup Check_Carrier Assess Carrier Protein (e.g., use KLH) Check_Conjugate->Check_Carrier Check_Density Confirm Hapten Density Check_Carrier->Check_Density Check_Dose Optimize Dose, Route, and Schedule Check_Adjuvant->Check_Dose Check_Reagents Validate Reagents (Antibodies, Substrate) Check_ELISA_Setup->Check_Reagents Check_Screening_Antigen Use Different Carrier for Screening Check_Reagents->Check_Screening_Antigen

Caption: A logical workflow for troubleshooting a poor anti-hapten antibody response.

EDC Conjugation Signaling Pathway

EDC_Conjugation Hapten Hapten-COOH (this compound) Intermediate Active O-acylisourea Intermediate Hapten->Intermediate + EDC EDC EDC Conjugate Hapten-Carrier Conjugate (Stable Amide Bond) Intermediate->Conjugate + Carrier-NH2 Byproduct Urea Byproduct Intermediate->Byproduct Carrier Carrier-NH2 (e.g., Lysine residue)

Caption: EDC chemistry activates a carboxyl group on the hapten to form an amide bond with the carrier.

Experimental Protocols

Protocol 1: EDC Conjugation of this compound to KLH

This protocol describes the coupling of a hapten containing a carboxyl group to primary amines on Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound

  • Imject mcKLH (maricultured Keyhole Limpet Hemocyanin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) - optional, for two-step reactions

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Dissolve Hapten: Dissolve this compound in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) and then dilute it into Activation Buffer.

  • Activate Hapten: Add a 5-10 fold molar excess of EDC (and NHS, if used) to the dissolved hapten. Incubate for 15-30 minutes at room temperature. This activates the carboxyl group to form the reactive intermediate.

  • Prepare Carrier: Dissolve KLH in Conjugation Buffer at a concentration of 5-10 mg/mL.

  • Conjugate: Immediately add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier can be varied, but a starting point of 200:1 is common.

  • React: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify: Remove excess, unreacted hapten and byproducts by passing the solution over a desalting column or by dialyzing against PBS overnight at 4°C.

  • Characterize: Confirm conjugation using methods like MALDI-TOF mass spectrometry (to see a mass shift in the carrier) or by UV-Vis spectroscopy if the hapten has a unique absorbance. Store the conjugate at -20°C or -80°C.

Protocol 2: General Mouse Immunization

Materials:

  • This compound-KLH conjugate (from Protocol 1)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Primary Immunization (Day 0):

    • Prepare the immunogen emulsion: Mix the AMOZ-KLH conjugate (e.g., 50 µg in 100 µL PBS) with an equal volume of CFA (100 µL).

    • Emulsify by vortexing or repeated passage through a syringe until a thick, stable emulsion is formed (a drop does not disperse in water).

    • Inject 200 µL of the emulsion subcutaneously (S.C.) or intraperitoneally (I.P.) into each mouse.

  • Booster Immunizations (e.g., Day 21, Day 35):

    • Prepare the immunogen emulsion as above, but use IFA instead of CFA.

    • Inject each mouse with 200 µL of the IFA emulsion via the same route.

  • Test Bleed (e.g., Day 42):

    • Collect a small amount of blood (e.g., from the tail vein) 7-10 days after the second boost.

    • Process to collect serum and determine the antibody titer using the ELISA protocol below.

  • Further Boosts: If the titer is low, perform additional boosts every 2-3 weeks. If the titer is high, a final bleed can be performed.

Protocol 3: Indirect ELISA for Screening Hapten-Specific Antibodies

Materials:

  • This compound-OVA conjugate (or other non-immunizing carrier)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBST)

  • Mouse serum (test bleeds and pre-immune serum as a negative control)

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate and Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Procedure:

  • Coat Plate: Dilute AMOZ-OVA to 2-5 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Wash: Wash the plate 3 times with Wash Buffer.

  • Block: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate 3 times with Wash Buffer.

  • Add Primary Antibody: Create serial dilutions of the mouse serum (e.g., starting at 1:100) in Blocking Buffer. Add 100 µL of each dilution to the wells. Include pre-immune serum as a control. Incubate for 1-2 hours at room temperature.

  • Wash: Wash the plate 5 times with Wash Buffer.

  • Add Secondary Antibody: Dilute the HRP-conjugated anti-mouse IgG antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Wash: Wash the plate 5 times with Wash Buffer.

  • Develop: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until a blue color develops (5-20 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will turn yellow.

  • Read Plate: Read the absorbance at 450 nm on a microplate reader. The titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune control.

References

Technical Support Center: Optimizing Blocking Buffers for AMOZ-CHPh-3-acid Based ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your AMOZ-CHPh-3-acid based ELISA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve your assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a blocking buffer in an ELISA?

A blocking buffer is a solution of inert proteins or other molecules used to coat the unoccupied binding sites on the surface of the microplate wells.[1][2][3] This step is crucial to prevent the non-specific binding of antibodies or other detection reagents to the plate, which can lead to high background signals and inaccurate results.[1][2] An effective blocking buffer maximizes the signal-to-noise ratio by minimizing background noise.

Q2: Why is optimizing the blocking buffer particularly important for a small molecule ELISA like this compound?

In small molecule ELISAs, the analyte (hapten) is often immobilized on the plate via a carrier protein. The small size of the hapten can leave a significant portion of the carrier protein and the well surface exposed, increasing the potential for non-specific binding. Therefore, selecting an optimal blocking buffer is critical to prevent antibodies from binding to these exposed surfaces, which would otherwise cause a high background signal and reduce the assay's sensitivity.

Q3: What are the most common types of blocking agents?

Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as commercially available protein-free and non-mammalian protein-based blockers. Some blocking buffers also contain non-ionic detergents like Tween-20 to further reduce non-specific interactions.

Q4: Can I use the same blocking buffer for all my ELISAs?

Not necessarily. The ideal blocking buffer can vary depending on the specific antigen or antibody pair, the type of plate used, and the detection system. It is highly recommended to empirically test several blocking buffers to determine the one that provides the best results for your specific this compound assay.

Troubleshooting Guide

High background, weak signal, and high variability are common issues encountered during ELISA development. The following guide will help you troubleshoot these problems, with a focus on the role of the blocking buffer.

Issue 1: High Background Signal

A high background signal is characterized by unexpectedly high color development across the entire plate, including the negative control wells.

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Ineffective Blocking 1. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). 2. Increase Blocker Concentration: Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA). 3. Switch Blocking Agent: Test different blocking buffers. A comparison of common options is provided in the table below. For small molecule assays, a smaller blocking molecule might be more effective at preventing steric hindrance. 4. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your blocking and wash buffers to reduce non-specific binding.
Insufficient Washing 1. Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5 cycles) after the blocking step and between antibody incubations. 2. Increase Soaking Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step.
Antibody Concentration Too High 1. Titrate Antibodies: Perform a titration of your primary and/or secondary antibodies to find the optimal concentration that provides a strong signal without increasing background.
Cross-Reactivity 1. Check Blocker Compatibility: If using a biotin-streptavidin system, avoid milk-based blockers as they contain endogenous biotin. If using anti-phosphotyrosine antibodies, be aware that some preparations of BSA and casein may contain phosphotyrosine.

Troubleshooting Workflow for High Background

High_Background_Troubleshooting Start High Background Observed Increase_Washing Increase Wash Steps & Soaking Time Start->Increase_Washing Optimize_Blocking Optimize Blocking Buffer Increase_Washing->Optimize_Blocking Issue Persists Resolved Problem Resolved Increase_Washing->Resolved Resolved Titrate_Antibody Titrate Antibody Concentrations Optimize_Blocking->Titrate_Antibody Issue Persists Optimize_Blocking->Resolved Resolved Check_Reagents Check for Reagent Contamination Titrate_Antibody->Check_Reagents Issue Persists Titrate_Antibody->Resolved Resolved Check_Reagents->Resolved Resolved

Caption: A logical workflow for troubleshooting high background signals in an ELISA.

Issue 2: Weak or No Signal

This issue is indicated by low or no color development, even in the positive control wells.

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Excessive Blocking 1. Reduce Blocker Concentration: High concentrations of some blocking agents can mask the coated antigen, preventing antibody binding. Try reducing the concentration of the blocking agent. 2. Reduce Blocking Time: Decrease the blocking incubation time.
Incorrect Reagents 1. Verify Reagents: Ensure all reagents (antibodies, conjugates, substrate) are correctly prepared, stored, and have not expired.
Low Antibody Concentration 1. Increase Antibody Concentration: The concentration of the primary or secondary antibody may be too low. Increase the concentration or incubation time.
Improper Plate Coating 1. Verify Coating: Ensure the this compound conjugate was properly coated onto the plate. Consider optimizing the coating concentration and incubation time.
Issue 3: High Variability

High variability is observed when there are significant differences in the signal between replicate wells.

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Inconsistent Pipetting 1. Check Pipettes: Ensure pipettes are calibrated and use proper pipetting techniques.
Uneven Plate Washing 1. Automated Washer: If possible, use an automated plate washer for more consistent washing. 2. Manual Washing Technique: If washing manually, ensure all wells are treated equally.
Edge Effects 1. Proper Incubation: Use a plate sealer during incubations to prevent evaporation. Ensure even temperature distribution by not stacking plates in the incubator.

Optimizing the Blocking Buffer: A Practical Guide

Since no single blocking buffer is universally optimal, a systematic approach to selecting the best one for your this compound ELISA is recommended.

Comparison of Common Blocking Buffers
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, widely used, generally effective.Lot-to-lot variability, potential cross-reactivity with anti-BSA antibodies, may contain phosphotyrosine.
Non-fat Dry Milk 0.5-5% (w/v)Inexpensive, contains a heterogeneous mixture of proteins which can be very effective.Can mask some antigens, may contain endogenous biotin interfering with avidin-biotin systems, can deteriorate if not stored properly.
Casein 1% (w/v)A primary component of milk, can be a very effective blocker.Can have solubility issues, may contain phosphotyrosine.
Normal Serum 5-10% (v/v)Contains a wide variety of proteins, can be very effective at reducing non-specific binding of antibodies from the same species.Can be expensive, may contain antibodies that cross-react with assay components.
Commercial/Proprietary Buffers VariesOften optimized for high performance and low background, can be protein-free.More expensive than homemade buffers.
Experimental Protocol: Blocking Buffer Optimization

This protocol describes a checkerboard titration to simultaneously optimize the blocking buffer and primary antibody concentration.

Objective: To identify the blocking buffer and primary antibody dilution that provides the highest signal-to-noise ratio.

Materials:

  • This compound coated 96-well microplates

  • Several blocking buffers to be tested (e.g., 3% BSA in PBS, 5% Non-fat Dry Milk in PBS, a commercial blocker)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with your this compound conjugate according to your standard protocol.

  • Blocking:

    • Divide the plate into sections, with each section to be treated with a different blocking buffer.

    • Add 200 µL of each blocking buffer to the appropriate wells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare a serial dilution of your primary antibody in each of the blocking buffers being tested.

    • Add 100 µL of each antibody dilution to the corresponding wells. Include a "no primary antibody" control for each blocking buffer to assess background.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the optimized dilution of your HRP-conjugated secondary antibody to all wells.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark until sufficient color develops.

    • Add 100 µL of Stop Solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • For each blocking buffer, calculate the signal-to-noise ratio (Signal of positive control / Signal of no primary antibody control) for each primary antibody dilution.

    • The optimal combination is the one that yields the highest signal-to-noise ratio.

Experimental Workflow for Blocking Buffer Optimization

Blocking_Optimization_Workflow Start Start: this compound Coated Plate Blocking Block Plate Sections with Different Buffers (BSA, Milk, Commercial, etc.) Start->Blocking Wash1 Wash Plate Blocking->Wash1 Primary_Ab Add Serial Dilutions of Primary Antibody Wash1->Primary_Ab Wash2 Wash Plate Primary_Ab->Wash2 Secondary_Ab Add HRP-Conjugated Secondary Antibody Wash2->Secondary_Ab Wash3 Wash Plate Secondary_Ab->Wash3 Develop Add TMB Substrate & Stop Solution Wash3->Develop Read Read Absorbance at 450 nm Develop->Read Analyze Calculate Signal-to-Noise Ratio for Each Condition Read->Analyze End Select Optimal Blocking Buffer Analyze->End

Caption: A step-by-step workflow for the experimental optimization of ELISA blocking buffers.

References

reducing non-specific binding in AMOZ-CHPh-3-acid immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AMOZ-CHPh-3-acid Immunoassays

Welcome to the technical support center for this compound immunoassays. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding (NSB) and improve the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for my this compound immunoassay?

A1: Non-specific binding (NSB) refers to the interaction of assay components, such as antibodies or the this compound tracer, with surfaces or molecules other than the intended target.[1] In an immunoassay, this leads to a high background signal, which reduces assay sensitivity and can produce inaccurate or false-positive results.[1][2] Small molecules like this compound, especially if they are hydrophobic, are prone to NSB due to interactions with the plastic surfaces of microplates and other proteins in the sample.[3]

Q2: What are the most likely causes of high NSB in my assay?

A2: High NSB for a small molecule immunoassay can stem from several factors:

  • Hydrophobic Interactions: The compound may non-specifically adhere to the surfaces of the microplate wells.[3]

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged surfaces or proteins.

  • Insufficient Blocking: The blocking agent may not be effectively covering all unoccupied sites on the microplate.

  • Inadequate Washing: Residual unbound reagents are a common source of high background if not washed away thoroughly.

  • Reagent Concentration: Concentrations of antibodies or the enzyme-conjugated tracer may be too high, leading to increased background signal.

  • Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay's specific binding interactions.

Q3: I am observing high background. What is the very first troubleshooting step I should take?

A3: The simplest and often most effective first step is to optimize your washing procedure. Insufficient washing is a primary cause of high background. Increase the number of wash cycles (e.g., from 3 to 5), the volume of wash buffer per well, and the soaking time (e.g., 30 seconds per wash) to more effectively remove unbound reagents.

Q4: How do I choose the right blocking agent?

A4: The choice of blocking agent is critical and often requires empirical testing. Bovine Serum Albumin (BSA) is a good general-purpose blocker, particularly for reducing NSB of hydrophobic small molecules. Other options include casein, non-fat dry milk, or fish gelatin. It is recommended to test different agents and concentrations to find the optimal condition for your specific assay.

Q5: When should I consider adding a detergent to my buffers?

A5: You should add a non-ionic detergent, like Tween-20 or Triton X-100, to your wash and/or assay buffers when you suspect hydrophobic interactions are the main cause of NSB. These agents disrupt these interactions, preventing your small molecule tracer from sticking to surfaces. Start with a low concentration (e.g., 0.05%) and optimize, as high concentrations can sometimes interfere with the assay.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing High Background

High background signal can obscure the specific signal from your analyte, making data interpretation difficult. Follow these steps to diagnose and resolve the issue.

Logical Workflow for Troubleshooting High Background

A High Background Observed B Step 1: Optimize Washing Protocol (Increase volume, number, soak time) A->B Start Here C Step 2: Optimize Blocking Step (Increase concentration/time, test new agents) B->C If issue persists G Background Resolved B->G Resolved D Step 3: Add Detergent to Buffers (e.g., 0.05% Tween-20 in wash/assay buffer) C->D If issue persists C->G Resolved E Step 4: Titrate Reagents (Reduce antibody/tracer concentration) D->E If issue persists D->G Resolved F Step 5: Address Matrix Effects (Dilute sample, use matrix-matched calibrators) E->F If issue persists E->G Resolved F->G Resolved cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare multiple blocking buffers (e.g., 1% BSA, 3% BSA, 1% Casein) B Coat plate with capture Ab/Ag C Wash Plate B->C D Add different blocking buffers to separate wells C->D E Incubate (e.g., 2h at RT) D->E F Wash Plate E->F G Add high conc. of labeled tracer (No competitor/sample) F->G H Incubate & Wash G->H I Add Substrate & Read Plate H->I J Compare background OD values I->J K Select condition with lowest background signal J->K

References

Technical Support Center: Improving the Sensitivity of AMOZ-CHPh-3-acid Detection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AMOZ-CHPh-3-acid detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your experiments.

I. General Troubleshooting for Low Sensitivity

Low sensitivity in detection assays can be a significant hurdle. This section provides a general framework for troubleshooting common issues.

FAQs

Q1: My assay is not sensitive enough to detect this compound at the expected concentrations. Where should I start troubleshooting?

A1: Start by systematically evaluating each component of your assay. A logical troubleshooting workflow can help pinpoint the issue. Key areas to investigate include sample preparation, reagent quality, instrument settings, and the standard curve.

Troubleshooting Workflow

Below is a generalized workflow for troubleshooting low assay sensitivity.

G cluster_0 Troubleshooting Low Sensitivity start Low Sensitivity Detected sample_prep Review Sample Preparation - Analyte Loss? - Matrix Interference? start->sample_prep reagents Check Reagents - Degradation? - Correct Concentration? sample_prep->reagents instrument Optimize Instrument Settings - Detector Gain? - Wavelength? reagents->instrument std_curve Evaluate Standard Curve - Linearity? - Range? instrument->std_curve result Sensitivity Improved? std_curve->result result->sample_prep No end Assay Optimized result->end Yes fail Consult Technical Support result->fail Persistent Issue

Caption: A flowchart for systematically troubleshooting low sensitivity in detection assays.

II. Chromatography-Based Assays (HPLC/LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of small molecules like this compound.

FAQs & Troubleshooting

Q1: I am observing poor peak shape and low signal intensity for this compound in my HPLC-UV assay. What could be the cause?

A1: Poor peak shape and low intensity for an acidic compound like this compound are often related to the mobile phase pH and interactions with the stationary phase. At a neutral pH, acidic compounds can be ionized, leading to peak tailing on standard C18 columns.

Troubleshooting Steps:

  • Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress the ionization of this compound, leading to better peak shape and retention.[1][2]

  • Column Choice: If peak tailing persists, consider a column with a different stationary phase or an end-capped column to minimize secondary interactions.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion.[3]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: Improving LC-MS/MS sensitivity involves optimizing both the chromatographic separation and the mass spectrometer parameters.

Optimization Strategies:

  • Ionization Mode: For an acidic compound, negative ion mode electrospray ionization (ESI) is typically preferred.[4] However, it's always best to screen both positive and negative modes.[5]

  • Mobile Phase Additives: The use of volatile buffers like ammonium formate or ammonium acetate can enhance ionization. While acidic mobile phases are good for chromatography, for ESI, sometimes "wrong-way-around" ionization can occur, where an acidic mobile phase enhances negative ion signal.

  • MS Parameters: Optimize the spray voltage, nebulizing gas flow, and drying gas temperature. For MS/MS, carefully select the precursor and product ions and optimize the collision energy for maximum signal intensity.

  • Sample Preparation: Use solid-phase extraction (SPE) to concentrate your sample and remove interfering matrix components.

Quantitative Data Summary

The following table illustrates the effect of mobile phase pH on the signal-to-noise ratio (S/N) and limit of detection (LOD) for a hypothetical analysis of this compound.

Mobile Phase ConditionSignal-to-Noise (S/N)Limit of Detection (LOD) (ng/mL)
Neutral pH (7.0)1550
Acidic pH (3.0 with 0.1% Formic Acid)8510
Experimental Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration

This protocol describes a general procedure for using SPE to enrich this compound from a biological matrix.

Materials:

  • SPE cartridges (e.g., mixed-mode anion exchange)

  • Sample pre-treated with an appropriate acid or base

  • Wash solvents (e.g., water, methanol)

  • Elution solvent (e.g., methanol with 5% ammonia)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of water to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute this compound with 1 mL of elution solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Experimental Workflow Diagram

G cluster_1 SPE Workflow for this compound start Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Water, then Methanol) load->wash elute 4. Elute Analyte (Methanol with Ammonia) wash->elute dry 5. Dry and Reconstitute elute->dry analysis LC-MS/MS Analysis dry->analysis

Caption: A step-by-step workflow for solid-phase extraction of this compound.

III. Immunoassay-Based Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) can be adapted for the detection of small molecules like this compound, typically in a competitive format.

FAQs & Troubleshooting

Q1: My competitive ELISA for this compound has low sensitivity. How can I improve it?

A1: Enhancing the sensitivity of a competitive ELISA involves optimizing several factors, from antibody affinity to the detection system.

Improvement Strategies:

  • Antibody Affinity: Use a high-affinity primary antibody to ensure strong binding to this compound.

  • Coating Concentration: Optimize the concentration of the coated antigen (or antibody, depending on the format) to find the right balance for competition.

  • Incubation Times and Temperatures: Increasing incubation times or adjusting the temperature can allow the binding reactions to reach equilibrium.

  • Signal Amplification: Utilize more sensitive detection substrates, such as chemiluminescent or fluorescent substrates, instead of colorimetric ones. Signal amplification systems, like those using biotin-streptavidin, can also significantly boost the signal.

  • Sample Dilution: Diluting the sample can sometimes reduce matrix effects that interfere with antibody binding.

Quantitative Data Summary

This table shows a comparison of different detection substrates for a hypothetical this compound competitive ELISA.

Substrate TypeLower Limit of Detection (LLOD) (pg/mL)
Colorimetric (TMB)500
Chemiluminescent50
Fluorescent25
Experimental Protocol: Optimizing Antibody Concentration in a Competitive ELISA

This protocol outlines a method for determining the optimal concentration of the primary antibody.

Materials:

  • 96-well plate coated with this compound conjugate

  • Blocking buffer

  • Serial dilutions of the primary antibody

  • Enzyme-conjugated secondary antibody

  • Detection substrate

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound conjugate and incubate overnight.

  • Blocking: Wash the plate and add blocking buffer to each well to prevent non-specific binding.

  • Primary Antibody Titration: Add serial dilutions of the primary antibody to the wells (in the absence of free this compound).

  • Secondary Antibody: Wash the plate and add the enzyme-conjugated secondary antibody.

  • Detection: Wash the plate and add the detection substrate. Measure the signal.

  • Analysis: Plot the signal versus the antibody concentration. The optimal concentration is typically the one that gives 80-90% of the maximum signal.

IV. Fluorescence-Based Assays

Fluorescence-based assays offer high sensitivity and are a versatile platform for the detection of small molecules.

FAQs & Troubleshooting

Q1: I am developing a fluorescence polarization (FP) assay for this compound, but the assay window is too small. What can I do?

A1: A small assay window in an FP assay indicates a small difference in the polarization values between the bound and free fluorescent tracer.

Troubleshooting Steps:

  • Tracer Concentration: Optimize the concentration of the fluorescently labeled this compound (the tracer). Use the lowest possible concentration that still provides a good signal-to-noise ratio.

  • Buffer Composition: Some buffer components, like BSA, can bind to fluorescent dyes and increase the background polarization. Test different buffer conditions to minimize this.

  • Instrument Settings: Optimize the gain and other settings on your plate reader to maximize the signal-to-noise ratio.

  • Quenching: Check if the labeling of this compound has caused quenching of the fluorophore, which can reduce the signal.

Quantitative Data Summary

The table below shows the effect of tracer concentration on the assay window in a hypothetical FP assay.

Tracer Concentration (nM)Assay Window (mP)
1080
5120
1150
Signaling Pathway Diagram

For assays involving a biological target, understanding the signaling pathway is crucial. The following is a hypothetical pathway involving this compound.

G cluster_2 Hypothetical Signaling Pathway amoz This compound receptor Receptor X amoz->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b Phosphorylation tf Transcription Factor Y kinase_b->tf Activation gene_exp Gene Expression tf->gene_exp

Caption: A hypothetical signaling pathway initiated by this compound.

References

cross-reactivity issues with AMOZ-CHPh-3-acid antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering cross-reactivity issues with antibodies targeting AMOZ-CHPh-3-acid. Given that this compound is a highly specific compound, this resource focuses on the fundamental principles of antibody cross-reactivity and provides structured troubleshooting strategies applicable to antibodies developed against this and other small molecule hapten targets.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why does it occur with small molecule targets like this compound?

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), binds to other, non-target molecules. This happens because the cross-reacting molecules share similar structural features, or epitopes, with the intended antigen[1][2]. For small molecules (haptens) like this compound, which are conjugated to a larger carrier protein to become immunogenic, the resulting antibodies may recognize:

  • The hapten itself.

  • The linker used for conjugation.

  • The carrier protein.

  • Structurally similar endogenous molecules or metabolites in the experimental sample.

Q2: How do I choose between a monoclonal and a polyclonal antibody for my this compound experiments to minimize cross-reactivity?

The choice depends on the application.

  • Monoclonal antibodies (mAbs) are derived from a single B-cell clone and recognize a single epitope. This high specificity generally leads to lower cross-reactivity and is advantageous for quantification and specific detection in assays like ELISA and Flow Cytometry[3][4][5]. However, they can be sensitive to changes in the epitope's conformation.

  • Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to a stronger signal, especially in applications like Western Blotting and Immunohistochemistry (IHC). However, this multi-epitope recognition also increases the risk of cross-reactivity.

Below is a decision-making diagram to assist in this choice:

G start Start: Define Experimental Goal app_question What is the primary application? start->app_question quant Quantitative (e.g., ELISA, Flow Cytometry) app_question->quant Quantification qual Qualitative/Detection (e.g., WB, IHC, IP) app_question->qual Detection mono_rec Recommend Monoclonal Antibody (High Specificity, Lot-to-Lot Consistency) quant->mono_rec cross_react_risk High risk of cross-reactivity with similar molecules? qual->cross_react_risk poly_rec Consider Polyclonal Antibody (Signal Amplification, Epitope Diversity) cross_react_risk->mono_rec Yes cross_react_risk->poly_rec No

Caption: Decision tree for antibody selection.

Q3: How can I predict potential cross-reactivity of my this compound antibody?

A preliminary check can be performed using the immunogen sequence (if available for custom antibodies) with a tool like NCBI-BLAST to find homologous sequences in the species being tested. An alignment score of over 85% suggests a high likelihood of cross-reactivity. For small molecules, it is crucial to consider metabolites or structurally related compounds that may be present in the sample. The structure of AMOZ (a metabolite of furaltadone) and amoxicilloic acid (a metabolite of amoxicillin) show that small molecule drugs can have structurally similar metabolites which could be a source of cross-reactivity.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

High background can be caused by the primary or secondary antibody binding to non-target epitopes.

Troubleshooting Workflow:

G cluster_steps Troubleshooting Steps start Start: High Background in IHC step1 Optimize Blocking Step start->step1 step2 Titrate Primary Antibody step1->step2 Still high step1->step2 step3 Check Secondary Antibody step2->step3 Still high step2->step3 step4 Run Negative Controls step3->step4 Still high step3->step4 end Result: Reduced Background step4->end Issue identified

Caption: IHC high background troubleshooting workflow.

Recommended Actions & Data Logging:

StepActionParameter to VaryExpected Outcome
1. Optimize Blocking Increase blocking incubation time or try a different blocking agent (e.g., Normal Serum from the same species as the secondary antibody, BSA, or commercial blocking buffers).Blocking Agent, Incubation Time (30 min, 60 min, 90 min)Reduction in diffuse background staining.
2. Titrate Primary Antibody Perform a dilution series of the anti-AMOZ-CHPh-3-acid antibody. High concentrations increase non-specific binding.Antibody Concentration (e.g., 1:100, 1:250, 1:500, 1:1000)Decreased background with retained specific signal.
3. Check Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. Use a cross-adsorbed secondary antibody to minimize species cross-reactivity.Omit Primary AntibodyNo signal should be observed.
4. Negative Controls Use a sample known not to contain this compound or pre-incubate the primary antibody with an excess of the this compound antigen (peptide blocking).Antigen Blocking, Negative Tissue/Cell LineSignal should be significantly reduced or absent.
Issue 2: Multiple Bands in Western Blot (WB)

The appearance of unexpected bands suggests the antibody may be binding to other proteins.

Troubleshooting Strategy:

  • Confirm Target Band: Ensure the band at the expected molecular weight of the target protein (if this compound is conjugated to one) is present.

  • Optimize Antibody Concentrations: High primary or secondary antibody concentrations can lead to non-specific bands. Perform a titration as described in the IHC section.

  • Improve Washing Steps: Increase the number and duration of washes, and consider adding a detergent like Tween-20 to your wash buffer to reduce non-specific interactions.

  • Use a Different Blocking Buffer: Switch from non-fat dry milk to Bovine Serum Albumin (BSA) or vice-versa, as milk contains proteins that can sometimes interfere.

  • Validate with Knockout/Knockdown Samples: The most definitive way to confirm specificity is to use a cell line or tissue model where the target protein has been knocked out or knocked down. The antibody should not detect any bands in these samples.

Issue 3: False Positives in Enzyme-Linked Immunosorbent Assay (ELISA)

False positives in ELISA can arise from cross-reactivity with other molecules in the sample matrix.

Troubleshooting Pathway:

G start Start: False Positives in ELISA check_matrix Analyze Sample Matrix: Are structurally similar molecules present? start->check_matrix comp_assay Perform Competition Assay check_matrix->comp_assay Yes/Suspected spike_recovery Conduct Spike and Recovery Experiment check_matrix->spike_recovery Uncertain comp_assay->spike_recovery result Result: Specific & Accurate Quantification comp_assay->result Problem solved change_ab Switch to a Monoclonal Antibody spike_recovery->change_ab Still issues change_ab->result

Caption: Logical workflow for troubleshooting ELISA false positives.

Recommended Actions & Data Logging:

StepActionData to CollectExpected Outcome
1. Competition Assay Pre-incubate the sample with a panel of molecules structurally similar to this compound before adding the antibody.% Inhibition of signal for each competitor.The true cross-reactant will significantly inhibit the signal.
2. Spike and Recovery Add a known amount of this compound to a sample matrix and measure the recovery.% Recovery = (Measured Conc. / Spiked Conc.) * 100Recovery should be within 80-120%. Poor recovery suggests matrix interference.
3. Dilution Linearity Serially dilute a high-concentration sample and check if the measured concentration is linear.R² value of the dilution curve.A non-linear response indicates cross-reactivity or matrix effects.

Experimental Protocols for Specificity Validation

Western Blot Protocol to Reduce Cross-Reactivity
  • Sample Preparation: Lyse cells/tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a positive control (lysate from cells known to express the target) and a negative control (lysate from knockout cells, if available).

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking (Critical Step): Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-AMOZ-CHPh-3-acid antibody at the optimal dilution (determined by titration) overnight at 4°C with gentle agitation.

  • Washing (Critical Step): Wash the membrane 3 times for 10 minutes each with TBST. Thorough washing is essential to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.

ELISA Protocol for Specificity Testing (Competition Assay)
  • Coating: Coat a 96-well plate with the this compound-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash wells 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block wells with 1% BSA in PBS for 2 hours at room temperature.

  • Competition Incubation (Critical Step):

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-AMOZ-CHPh-3-acid antibody with serial dilutions of:

      • a) Free this compound (positive control for inhibition).

      • b) Potential cross-reacting molecules.

      • c) A negative control molecule.

    • Incubate for 1-2 hours.

  • Sample Addition: Add the antibody/competitor mixtures to the coated plate and incubate for 1-2 hours.

  • Washing: Repeat Step 2.

  • Detection: Add an HRP-conjugated secondary antibody, incubate, wash, and then add a substrate like TMB. Stop the reaction and read the absorbance.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 for each compound. This quantifies the degree of cross-reactivity.

References

stability issues of AMOZ-CHPh-3-acid conjugates during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific conjugate named "AMOZ-CHPh-3-acid" is not publicly available. This guide is based on established principles for the storage and handling of antibody-drug conjugates (ADCs), particularly those with acid-labile linkers, to address potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound conjugates?

A1: To maintain stability and efficacy, antibody-drug conjugates should be stored at ultra-cold temperatures, typically between -20°C and -80°C, depending on the specific formulation.[1] It is crucial to prevent temperature fluctuations during storage and transport, as this can damage the ADC and affect its potency.[1] For short-term storage of up to one month, 2-8°C may be acceptable, but always refer to the product-specific datasheet.[2] Avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation.[2][3]

Q2: What are the visible signs of instability in my this compound conjugate solution?

A2: Visual indicators of instability include the appearance of cloudiness, precipitation, or aggregation in the solution. While some conjugates may have a slight precipitate upon thawing that can be dissolved with gentle vortexing, persistent particulate matter is a sign of degradation.

Q3: How does pH affect the stability of an this compound conjugate?

A3: Given the "acid" in its name, the linker in an this compound conjugate is likely acid-labile. This means it is designed to be stable at physiological pH (around 7.4) and to release the cytotoxic payload in the acidic environment of cellular lysosomes (pH 4.5-5.0). Storing the conjugate in a buffer with a suboptimal pH can lead to premature cleavage of the linker and loss of the payload. Therefore, maintaining the recommended pH of the formulation buffer during storage is critical.

Q4: Is it safe to lyophilize my this compound conjugate for long-term storage?

A4: Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of ADCs, as it can minimize degradation associated with the linker. Many commercially available ADCs are supplied in a lyophilized form. However, the lyophilization process itself can introduce stresses. The use of cryoprotectants and lyoprotectants, such as sucrose or trehalose, in the formulation is often necessary to preserve the conjugate's integrity during freezing and drying. Specialized stabilizing buffers can also be used to prevent aggregation and precipitation during lyophilization and subsequent storage.

Troubleshooting Guide: Stability Issues

This guide addresses common stability-related problems you might encounter with your this compound conjugate experiments.

Issue Potential Causes Recommended Actions & Solutions
Increased Aggregation (Observed as high molecular weight species in SEC analysis)Hydrophobic Interactions: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation. High Drug-to-Antibody Ratio (DAR): A higher DAR can increase the tendency for aggregation. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the antibody component. Improper Storage Temperature: Storing at temperatures warmer than recommended can accelerate aggregation.Formulation Optimization: Consider using a more hydrophilic linker or payload if possible. Including excipients like polysorbates in the formulation can help mitigate hydrophobic interactions. Optimize Conjugation: Refine the conjugation reaction to achieve a lower, more homogeneous DAR. Aliquot Samples: Aliquot the conjugate into single-use vials upon receipt to avoid multiple freeze-thaw cycles. Strict Temperature Control: Ensure storage in a calibrated freezer at the recommended temperature (-20°C to -80°C).
Loss of Conjugated Payload (Observed as a decrease in DAR by HIC or MS analysis)Linker Instability at Formulation pH: The storage buffer pH may not be optimal for the acid-labile linker, causing premature cleavage. Presence of Reducing Agents: If a disulfide linker is part of the conjugate, residual reducing agents from the conjugation process can lead to deconjugation. Enzymatic Degradation: Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.Verify Buffer pH: Ensure the formulation buffer maintains a pH that is optimal for the stability of your specific linker chemistry. Purification: Ensure complete removal of reducing agents after the conjugation step through methods like dialysis or diafiltration. Use High-Purity Antibody: Ensure high purity of the monoclonal antibody before conjugation.
Decreased Cytotoxic Activity (Observed in cell-based assays)Payload Degradation: The cytotoxic drug itself may be unstable under the storage conditions. Loss of Payload: Premature cleavage of the linker leads to a lower concentration of active ADC. Antibody Denaturation: The antibody component may have lost its ability to bind to the target antigen due to improper storage or handling.Review Payload Stability: Consult the literature for the stability profile of the specific cytotoxic drug. Analyze DAR: Perform HIC or mass spectrometry to confirm that the DAR has not decreased over time. Assess Antigen Binding: Use an ELISA or surface plasmon resonance (SPR) to verify that the antibody component of the ADC can still bind to its target.

Illustrative Stability Data

The following tables present example data for an this compound conjugate under various storage conditions. Note: This is simulated data for illustrative purposes only.

Table 1: Effect of Temperature on Aggregation

Storage TemperatureDuration% Monomer (by SEC)% High Molecular Weight Species (by SEC)
4°C1 Month98.5%1.5%
4°C3 Months95.2%4.8%
-20°C3 Months99.1%0.9%
-80°C3 Months99.5%0.5%

Table 2: Effect of pH on Drug-to-Antibody Ratio (DAR)

Storage Buffer pHDuration (at 4°C)Average DAR (by HIC)
6.01 Month3.8
6.51 Month3.9
7.01 Month4.0
7.51 Month3.9

Experimental Protocols

Protocol 1: Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

  • System Preparation: Equilibrate an HPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of phosphate-buffered saline (PBS), pH 7.4, at a flow rate of 0.5 mL/min.

  • Sample Preparation: Thaw the this compound conjugate sample on ice. Dilute the sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Data Acquisition: Monitor the eluate at 280 nm. The monomeric conjugate will elute as the main peak, with any aggregates appearing as earlier eluting peaks (high molecular weight species).

  • Analysis: Integrate the peak areas to determine the percentage of monomer and aggregates.

Protocol 2: Assessment of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

  • System Preparation: Equilibrate an HPLC system with a HIC column (e.g., Toso TSKgel Butyl-NPR) using a two-buffer gradient system.

    • Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Buffer B: 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation: Thaw the conjugate sample and dilute to 1 mg/mL in Buffer A.

  • Injection and Gradient: Inject 20 µL of the sample. Run a linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes.

  • Data Acquisition: Monitor the eluate at both 280 nm (for protein) and a wavelength appropriate for the cytotoxic drug.

  • Analysis: The different drug-loaded species (DAR 0, 2, 4, etc.) will separate based on hydrophobicity. Calculate the average DAR by summing the relative peak areas of each species multiplied by its DAR value, and dividing by the total peak area.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Storage This compound Conjugate (Stored Solution) Aggregation Aggregation (High Molecular Weight Species) Storage->Aggregation Improper Temperature Freeze-Thaw Cycles High DAR Deconjugation Deconjugation (Premature Payload Release) Storage->Deconjugation Suboptimal pH (Acid Hydrolysis) Denaturation Antibody Denaturation Storage->Denaturation Temperature Stress

Caption: Potential degradation pathways for this compound conjugates during storage.

Start Start: Conjugate Sample Thaw Thaw Sample on Ice Start->Thaw Visual Visual Inspection (Clarity, Precipitation) Thaw->Visual SEC SEC-HPLC (Aggregation Analysis) Visual->SEC HIC HIC-HPLC (DAR Analysis) Visual->HIC Activity Cell-Based Assay (Cytotoxicity) Visual->Activity Report Report Results SEC->Report HIC->Report Activity->Report

Caption: Experimental workflow for a typical ADC stability study.

Problem Observed Issue: Reduced Efficacy Check_DAR Is DAR Decreased? Problem->Check_DAR Check_Aggregation Is Aggregation Increased? Problem->Check_Aggregation Check_Binding Is Antigen Binding Reduced? Problem->Check_Binding Solution_Linker Solution: Optimize Buffer pH Verify Purification Check_DAR->Solution_Linker Yes Solution_Storage Solution: Optimize Storage Temp Aliquot Samples Check_Aggregation->Solution_Storage Yes Solution_Antibody Solution: Review Handling Assess Antibody Integrity Check_Binding->Solution_Antibody Yes

Caption: Troubleshooting logic for reduced efficacy of an ADC.

References

Technical Support Center: Overcoming Solubility Challenges of AMOZ-CHPh-3-acid in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "AMOZ-CHPh-3-acid" is limited. The following guidance is based on established principles for overcoming solubility issues of poorly soluble acidic compounds in aqueous buffers for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in buffers?

A1: this compound is a chemical compound identified by CAS number 1416047-55-6[1]. As a presumed acidic and likely hydrophobic molecule, its poor aqueous solubility is a common challenge. Many organic acids are sparingly soluble in their neutral (protonated) form. Solubility is influenced by factors such as the compound's crystal structure (polymorphism), molecular weight, and the presence of functional groups that can participate in hydrogen bonding.

Q2: How does the pH of a buffer impact the solubility of an acidic compound like this compound?

A2: The pH of the buffer is a critical factor for ionizable compounds. For a weak acid, solubility typically increases as the pH of the solution rises above its pKa (the pH at which the compound is 50% ionized). In a more alkaline environment (higher pH), the acidic proton dissociates, forming a more polar, charged anion (conjugate base) that is more soluble in aqueous media.[2][3][4][5] Conversely, in acidic solutions (low pH), the compound remains in its less soluble, uncharged form.

Q3: Can the choice of buffer species affect solubility, even at the same pH?

A3: Yes, the composition of the buffer can influence solubility. Some buffer components can interact with the compound, either enhancing or decreasing its solubility. For instance, phosphate or citrate buffers may form less soluble salts with certain compounds. It is advisable to screen different buffer systems (e.g., phosphate, tris, citrate) to identify the most suitable one.

Q4: What are the initial steps to take when encountering solubility problems with this compound?

A4: Start with a systematic approach. First, verify the purity of your compound. Then, attempt to dissolve a small amount in buffers of varying pH to create a rudimentary pH-solubility profile. If pH adjustment alone is insufficient, you can explore the use of co-solvents or other solubilizing agents. It's also beneficial to prepare a concentrated stock solution in a small amount of an organic solvent like DMSO and then dilute it into your aqueous buffer, though be mindful of the final solvent concentration.

Troubleshooting Guide

This guide provides a systematic approach to addressing the solubility challenges of this compound.

Problem: this compound precipitates or fails to dissolve in the desired buffer.

Below is a troubleshooting workflow to guide your experimental plan.

G start Start: Solubility Issue with This compound ph_adjust Step 1: pH Adjustment (Test pH > pKa) start->ph_adjust check1 Solubility Adequate? ph_adjust->check1 cosolvent Step 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) check1->cosolvent No end_success End: Optimized Formulation Achieved check1->end_success Yes check2 Solubility Adequate? cosolvent->check2 complexation Step 3: Complexation Agents (e.g., Cyclodextrins) check2->complexation No check2->end_success Yes check3 Solubility Adequate? complexation->check3 surfactant Step 4: Surfactant Screening (e.g., Tween 80, Solutol HS-15) check3->surfactant No check3->end_success Yes check4 Solubility Adequate? surfactant->check4 salt_form Step 5: Salt Form Selection (If applicable) check4->salt_form No check4->end_success Yes end_fail End: Re-evaluate Formulation Strategy salt_form->end_fail

Fig. 1: Troubleshooting workflow for this compound solubility.
Detailed Troubleshooting Steps

1. pH Adjustment

  • Question: Have you tried adjusting the pH of the buffer?

  • Answer: For an acidic compound, increasing the pH will deprotonate the molecule, increasing its polarity and aqueous solubility. It is recommended to test a range of pH values, particularly above the compound's estimated pKa.

Strategy Pros Cons
Increase Buffer pH Simple and effective for acidic compounds.May not be suitable for all experimental conditions; risk of precipitation if pH is lowered.

Table 1: Hypothetical pH-Solubility Profile for this compound

Buffer pH Solubility (µg/mL) Observation
5.0 < 1 Insoluble, suspension
6.0 5 Slightly soluble
7.0 50 Moderately soluble
7.4 120 Soluble, clear solution

| 8.0 | 300 | Highly soluble |

2. Use of Co-solvents

  • Question: Is pH adjustment alone insufficient or incompatible with your experiment?

  • Answer: Consider using a water-miscible organic co-solvent. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

Strategy Pros Cons
Add Co-solvents Effective for highly hydrophobic compounds.Can interfere with biological assays; may cause toxicity at higher concentrations.

Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Buffer

Co-solvent Concentration (% v/v) Solubility (µg/mL)
None 0% 120
DMSO 1% 500
DMSO 5% > 2000
Ethanol 5% 800

| PEG 400 | 10% | 1500 |

3. Use of Complexing Agents (Cyclodextrins)

  • Question: Are co-solvents not an option due to experimental constraints?

  • Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

Strategy Pros Cons
Add Cyclodextrins Generally low toxicity; can significantly enhance solubility.Can be a more expensive option; may alter drug availability in some assays.

Table 3: Effect of Cyclodextrins on this compound Solubility in pH 7.4 Buffer

Cyclodextrin Concentration (mM) Solubility (µg/mL)
None 0 120
HP-β-CD 10 950
HP-β-CD 50 > 5000

| SBE-β-CD | 10 | 1200 |

4. Use of Surfactants

  • Question: Have other methods failed to achieve the desired concentration?

  • Answer: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the core of these micelles, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Solutol® HS-15 are often used.

5. Salt Formation

  • Question: Is a solid form of the compound being used?

  • Answer: If you are working with the free acid form, converting it to a salt (e.g., a sodium or potassium salt) can dramatically increase its aqueous solubility. This is a common and highly effective strategy in drug development.

Experimental Protocol: Determining the pH-Solubility Profile of this compound

This protocol outlines the steps to systematically evaluate the effect of pH on the solubility of your compound.

G prep_buffers 1. Prepare Buffers (e.g., pH 4, 5, 6, 7, 7.4, 8) add_compound 2. Add Excess Compound to each buffer prep_buffers->add_compound equilibrate 3. Equilibrate (e.g., 24-48h with shaking) add_compound->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge/Filter) equilibrate->separate quantify 5. Quantify Compound in Supernatant (e.g., HPLC-UV) separate->quantify plot 6. Plot Solubility vs. pH quantify->plot

Fig. 2: Experimental workflow for pH-solubility profiling.
Methodology

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 4.0 to 8.0).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to reach saturation.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer to generate the pH-solubility profile.

References

troubleshooting high background in AMOZ-CHPh-3-acid western blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Western blots involving AMOZ-CHPh-3-acid. This guide provides answers to frequently asked questions and detailed troubleshooting steps to help you resolve common issues, particularly high background, that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a Western blot for an acidic protein like this compound?

High background in Western blotting can manifest as a uniform dark haze or multiple non-specific bands, making data interpretation difficult.[1] For acidic proteins such as this compound, which may behave similarly to phosphorylated proteins, common causes include:

  • Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically, creating a high background.[1][2]

  • Antibody Concentration Too High: Excessive primary or secondary antibody concentrations lead to increased non-specific binding.[1][2]

  • Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.

  • Blocking Agent Incompatibility: For acidic or phosphorylated proteins, using non-fat dry milk as a blocking agent can be problematic as it contains phosphoproteins (like casein) that can cross-react with antibodies.

  • Membrane Choice and Handling: PVDF membranes have a high protein binding capacity and can be more prone to background than nitrocellulose. Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.

  • Contaminated Buffers: Bacterial growth or other contaminants in buffers can introduce artifacts and increase background.

Q2: I'm seeing a uniformly high background across my entire membrane. What should I check first?

A uniform background typically points to issues with the blocking, washing, or antibody incubation steps. The first and most critical step to check is your blocking procedure. Ensure you are using an appropriate blocking agent and that the incubation time and concentration are sufficient.

Q3: Which blocking buffer is recommended for an acidic protein like this compound?

For acidic or phosphorylated proteins, Bovine Serum Albumin (BSA) is generally the preferred blocking agent over non-fat dry milk. Milk contains phosphoproteins, such as casein, which can cause high background due to cross-reactivity with antibodies targeting phosphorylated or highly acidic targets. If you are currently using milk, switching to a 3-5% BSA solution in TBS-T or PBS-T is a primary troubleshooting step.

Q4: How can I optimize my antibody concentrations to reduce background?

If your background is still high after optimizing blocking, the next step is to titrate your primary and secondary antibodies. The optimal concentration is a balance between a strong specific signal and minimal background noise.

  • Perform a Titration: Create a dilution series for both your primary and secondary antibodies to find the lowest concentration that still provides a strong, specific signal. A dot blot can be an efficient way to determine the optimal concentrations without running multiple full Western blots.

  • Incubation Time and Temperature: Consider reducing the antibody incubation time or performing the incubation at a lower temperature (e.g., overnight at 4°C instead of 1-2 hours at room temperature).

Q5: My non-specific binding appears as distinct bands, not a uniform haze. What could be the cause?

The appearance of non-specific bands, rather than a uniform background, often points to issues with the antibodies themselves or the sample preparation.

  • Secondary Antibody Specificity: The secondary antibody may be binding non-specifically. To test this, run a control blot where you omit the primary antibody incubation step. If bands still appear, your secondary antibody is the source of the non-specific signal. Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.

  • Sample Degradation: Degraded protein samples can lead to the appearance of multiple, lower molecular weight bands. Always prepare fresh lysates and include protease inhibitors.

  • Primary Antibody Specificity: The primary antibody may have low specificity. Try increasing the dilution or incubating at 4°C to reduce weak, non-specific interactions.

Troubleshooting Guide: High Background

This section provides a systematic approach to diagnosing and resolving high background issues in your this compound Western blots.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting high background. Start with "High Background Observed" and follow the arrows based on your experimental conditions and results.

WB_Troubleshooting cluster_0 Start cluster_1 Step 1: Blocking Optimization cluster_2 Step 2: Antibody Concentration cluster_3 Step 3: Washing Protocol cluster_4 Step 4: Advanced Checks cluster_5 End start High Background Observed block Is Blocking Optimized? start->block sol_block1 Switch to 3-5% BSA in TBST. (Milk contains phosphoproteins). Increase blocking time (2h RT or O/N 4°C). block->sol_block1 No antibody Are Antibody Concentrations Too High? block->antibody Yes sol_block1->antibody sol_antibody Titrate Primary & Secondary Antibodies. Perform dot blot to find optimal dilution. Reduce incubation time or move to 4°C. antibody->sol_antibody Yes wash Is Washing Sufficient? antibody->wash No sol_antibody->wash sol_wash Increase number & duration of washes (e.g., 4-5 washes of 10-15 min). Ensure Tween-20 is in wash buffer (0.05-0.1%). wash->sol_wash No advanced Still High Background? wash->advanced Yes sol_wash->advanced sol_advanced Perform secondary-only control. Check for buffer contamination. Consider switching to nitrocellulose membrane. Ensure membrane never dries out. advanced->sol_advanced Yes end Clean Blot advanced->end No sol_advanced->end

References

Validation & Comparative

A Comparative Guide to AMOZ-CHPh-3-acid and AMOZ-CHPh-4-O-C-acid as Haptens for Immunoassay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two haptens, AMOZ-CHPh-3-acid and AMOZ-CHPh-4-O-C-acid, for the development of immunoassays targeting the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The selection of an appropriate hapten is a critical step in generating specific and high-affinity antibodies, which are the cornerstone of sensitive and reliable immunoassays. This document synthesizes available data and established principles of hapten design to evaluate the potential performance of these two molecules.

Introduction to AMOZ and Hapten Strategy

Furaltadone is a nitrofuran antibiotic that has been banned for use in food-producing animals in many countries due to concerns about its potential carcinogenic effects. Monitoring for its residues is crucial for food safety. As the parent drug is rapidly metabolized, regulatory methods focus on the detection of its tissue-bound metabolite, AMOZ. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput screening method for detecting AMOZ.

The development of such assays requires the production of antibodies that can specifically recognize AMOZ. Since AMOZ is a small molecule (a hapten), it is not immunogenic on its own. To elicit an immune response, it must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The design of the hapten, particularly the nature of the spacer arm that links AMOZ to the carrier protein, is a determining factor for the specificity and affinity of the resulting antibodies.[1][2]

Structural Comparison and Predicted Immunogenicity

Table 1: Structural and Predicted Immunogenic Properties

FeatureThis compoundAMOZ-CHPh-4-O-C-acidRationale and References
Probable Spacer Arm Structure A phenyl ring with a carboxylic acid at the meta (3) position.A phenyl ring with an ether linkage and a carboxylic acid at the para (4) position.Inferred from chemical nomenclature.
Predicted Spacer Arm Length Shorter and more rigid.Longer and potentially more flexible due to the ether linkage.The ether linkage in the 4-position derivative extends the spacer arm. Studies have shown that spacer arms of 6-8 carbon atoms in length (approximately 6.3-8.8 Å) are optimal for inducing a strong antibody response.[1][2]
Predicted Immunogenicity Potentially lower.Potentially higher.A longer spacer arm can better expose the hapten to the immune system, leading to the generation of antibodies with higher affinity and titer.[1]
Potential for Antibody Specificity May generate antibodies with higher specificity for the core AMOZ structure.May generate antibodies that also recognize parts of the spacer arm, potentially leading to some cross-reactivity if the coating hapten is not carefully chosen.A shorter spacer arm minimizes the immunogenicity of the linker itself.

Performance in Immunoassays: A Predictive Comparison

The success of an immunoassay is heavily dependent on the quality of the antibodies used. Based on the predicted immunogenicity, we can anticipate the performance of antibodies generated against these two haptens in a competitive ELISA format.

Table 2: Predicted Performance in Competitive ELISA

ParameterThis compound based AssayAMOZ-CHPh-4-O-C-acid based AssayRationale and References
Sensitivity (IC50 Value) Likely higher IC50 (lower sensitivity).Likely lower IC50 (higher sensitivity).Higher affinity antibodies, expected from the longer spacer arm of AMOZ-CHPh-4-O-C-acid, generally result in more sensitive assays. Novel haptens with optimized linkers have been shown to improve ELISA sensitivity by two to three-fold.
Specificity Potentially higher specificity for AMOZ.Specificity will be highly dependent on the use of a heterologous coating hapten to minimize recognition of the spacer arm.The use of a heterologous coating antigen (a different hapten-protein conjugate for coating the ELISA plate than the one used for immunization) is a common strategy to improve assay specificity.
Antibody Titer Potentially lower.Potentially higher.Haptens that are more effective at inducing an immune response typically lead to higher antibody titers.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis of haptens, production of antibodies, and development of an immunoassay. Below are generalized methodologies based on common practices in the field.

Synthesis of AMOZ Haptens and Conjugation to Carrier Proteins

The synthesis of AMOZ haptens generally involves the derivatization of the primary amine group of AMOZ with a bifunctional linker containing a carboxylic acid group. This carboxylic acid is then activated to react with the amine groups on the carrier protein.

Hapten_Synthesis_Workflow AMOZ AMOZ Hapten AMOZ-Linker-COOH (this compound or AMOZ-CHPh-4-O-C-acid) AMOZ->Hapten Derivatization Linker_Acid Bifunctional Linker (e.g., 3-carboxybenzaldehyde or 4-carboxyphenoxyacetic acid) Linker_Acid->Hapten Activation Carbodiimide Activation (EDC/NHS) Hapten->Activation Immunogen Immunogen (AMOZ-Linker-Protein) Activation->Immunogen Conjugation Carrier_Protein Carrier Protein (BSA or KLH) Carrier_Protein->Immunogen ciELISA_Principle cluster_well ELISA Plate Well Coating_Antigen Coating Antigen (AMOZ-OVA) Antibody Primary Antibody (Anti-AMOZ) Coating_Antigen->Antibody Binds Free_AMOZ Free AMOZ (in sample) Free_AMOZ->Antibody Secondary_Antibody Enzyme-labeled Secondary Antibody Antibody->Secondary_Antibody Binds Substrate Substrate Secondary_Antibody->Substrate Catalyzes Color Color Development Substrate->Color Immune_Response_Pathway Immunogen Hapten-Carrier Conjugate APC Antigen Presenting Cell (e.g., Macrophage) Immunogen->APC Phagocytosis B_Cell B-Cell Immunogen->B_Cell Binds Hapten via B-Cell Receptor T_Helper Helper T-Cell APC->T_Helper Presents Carrier Peptide on MHC-II T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Hapten Antibodies Plasma_Cell->Antibodies Secretion

References

Validation of AMOZ-CHPh-3-acid ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. This guide provides a comprehensive validation overview of the Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of AMOZ-CHPh-3-acid, a critical metabolite. We will delve into a comparison with alternative analytical methods, present supporting experimental data, and provide detailed protocols to ensure reproducibility.

Performance Comparison: ELISA vs. Alternative Methods

The selection of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and throughput. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often considered the gold standard for its high specificity and sensitivity, ELISA offers a compelling alternative with its own set of advantages, including higher throughput and lower cost.[1] The following table summarizes the performance characteristics of a commercially available AMOZ ELISA kit compared to published data for LC-MS/MS methods used for the detection of nitrofuran metabolites like AMOZ.

ParameterAMOZ ELISALC-MS/MS
Principle Competitive ImmunoassayChromatographic separation and mass-based detection
Detection Limit (LOD) 0.05 - 0.15 ppb[2][3]0.02 - 0.3 µg/kg
Limit of Quantitation (LOQ) Not explicitly stated in all sources0.05 - 1.0 µg/kg
Sample Recovery Rate 75% - 85% ± 15-25%[2]82.2% - 108.1%[4]
Precision (RSD) Typically <15% for inter-assay precision2.2% - 4.8% (reproducibility)
Specificity / Cross-reactivity High for AMOZ (>100%), low for other nitrofuran metabolites (<0.1%)High, based on mass transitions
Throughput High (suitable for screening large numbers of samples)Lower (more time-consuming per sample)
Cost per Sample LowerHigher

Experimental Protocols

Reproducibility is a cornerstone of scientific research. To that end, detailed methodologies for both the ELISA and a standard LC-MS/MS sample preparation protocol are provided below.

AMOZ ELISA Protocol (Competitive Assay)

This protocol is based on a commercially available competitive ELISA kit.

1. Sample Preparation:

  • Homogenize 1 gram of the sample with 4 ml of double-distilled water, 0.5 ml of 1 M HCl, and 250 µl of derivatization reagent in a 15 ml centrifuge tube.

  • Mix thoroughly and incubate as per the kit instructions to allow for the release of protein-bound metabolites and derivatization.

  • Neutralize the sample and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the provided sample dilution buffer.

2. ELISA Procedure:

  • Bring all reagents and samples to room temperature.

  • Add 50 µl of the standard solutions and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add 50 µl of the Horseradish Peroxidase (HRP)-conjugated AMOZ to each well (except the blank).

  • Incubate for 30 minutes at room temperature.

  • Wash the plate three times with the provided washing buffer.

  • Add 100 µl of the TMB substrate solution to each well and incubate for 15 minutes in the dark.

  • Stop the reaction by adding 100 µl of the stop solution.

  • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis:

  • The optical density (OD) is inversely proportional to the AMOZ concentration in the sample.

  • A standard curve is generated by plotting the OD values of the standards against their known concentrations.

  • The concentration of AMOZ in the samples is determined by interpolating their OD values on the standard curve.

LC-MS/MS Sample Preparation Protocol

This is a general protocol for the extraction and derivatization of nitrofuran metabolites from tissue samples for LC-MS/MS analysis.

1. Hydrolysis and Derivatization:

  • Weigh 2.0 g of homogenized tissue into a centrifuge tube.

  • Add 10 ml of 0.125 M HCl and 400 µl of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

  • Incubate overnight (approximately 16 hours) at 37°C with shaking to hydrolyze the protein-bound metabolites and derivatize the released AMOZ.

2. Extraction:

  • Cool the samples and adjust the pH to approximately 7.4.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Centrifuge to separate the layers and collect the organic phase.

3. Clean-up and Concentration:

  • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizing the Process: From Metabolism to Detection

To better illustrate the underlying principles and workflows, the following diagrams have been generated using Graphviz.

cluster_Metabolism In Vivo Metabolism cluster_Detection Analytical Detection Furaltadone Furaltadone (Parent Drug) Metabolism Rapid Metabolism in Animal Furaltadone->Metabolism ProteinBound Tissue-Bound AMOZ (Metabolite) Metabolism->ProteinBound Hydrolysis Acid Hydrolysis & Derivatization ProteinBound->Hydrolysis Extraction Extraction & Clean-up Hydrolysis->Extraction Analysis ELISA or LC-MS/MS Analysis Extraction->Analysis

Caption: Metabolic and detection pathway of AMOZ.

cluster_ELISA Competitive ELISA Principle Microtiter Well with Coated Antigen Microtiter Well with Coated Antigen Free_AMOZ Free AMOZ (from Sample/Standard) Competition Competition for Antibody Binding Sites Free_AMOZ->Competition HRP_AMOZ HRP-Conjugated AMOZ HRP_AMOZ->Competition Antibody Anti-AMOZ Antibody Antibody->Competition Bound_Complex Bound Antibody-Antigen Complex Competition->Bound_Complex Washing Step Removes Unbound Substrate TMB Substrate Color_Development Color Development (Inverse to AMOZ concentration) Substrate->Color_Development

Caption: Principle of the competitive ELISA for AMOZ detection.

References

Comparative Analysis of AMOZ-CHPh-3-acid Cross-Reactivity with Other Nitrofuran Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the specificity of analytical methods for the detection of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and its derivatives.

This guide provides a comparative analysis of the cross-reactivity of AMOZ-CHPh-3-acid, a derivatized form of the nitrofuran metabolite AMOZ, with other significant nitrofuran metabolites: 3-amino-2-oxazolidinone (AOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). The specificity of analytical methods, particularly immunoassays, is crucial for the accurate detection and quantification of these banned veterinary drug residues in various matrices. This document summarizes key experimental data, details the methodologies used for cross-reactivity assessment, and visualizes the relevant chemical structures and analytical workflows.

The derivative this compound is understood to be the 3-carboxybenzaldehyde derivative of AMOZ (3-CBA-AMOZ). This derivatization is often employed to facilitate the coupling of the small AMOZ molecule to a carrier protein to elicit an immune response for antibody production, or to improve its detectability in analytical systems. The introduction of the carboxyphenyl group creates a unique epitope that influences the specificity of the resulting antibodies.

Quantitative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of immunoassays for this compound, it is essential to determine the extent to which the antibody binds to other nitrofuran metabolites, which may be present in the same sample. Cross-reactivity is typically evaluated using competitive immunoassays and is often expressed as the concentration of the competing substance that causes 50% inhibition of the antibody-antigen binding (IC50).

While direct and extensive cross-reactivity data for antibodies specifically raised against this compound (3-CBA-AMOZ) is limited in publicly available literature, data from studies on closely related AMOZ derivatives and other nitrofuran metabolite immunoassays provide valuable insights into the expected specificity. The following table summarizes representative cross-reactivity data from studies using antibodies raised against different derivatives of AMOZ and other nitrofuran metabolites.

Antibody Target (Immunogen)AnalyteIC50 (ng/mL)Cross-Reactivity (%)Reference
Carboxyphenyl-AMOZ derivative CPAMOZ0.023100[1]
AMOZ5.330.43[1]
Furaltadone (parent drug)1.3301.73[1]
Nitrophenyl-AMOZ derivative (NP-AMOZ) NP-AMOZ0.14100N/A
Other nitrofuran metabolites-NegligibleN/A
Carboxyphenyl-AOZ derivative Phenyl-AOZ (PAOZ)1.05100[2]
NPAOZ18.35.7[2]
AOZ-Insignificant binding
Commercial AMOZ ELISA Kit AMOZ-100
AOZ-< 0.01
AHD-< 0.01
SEM-< 0.01

Note: The cross-reactivity percentage is calculated as (IC50 of target analyte / IC50 of competing analyte) x 100. A lower IC50 value indicates a higher affinity of the antibody for the analyte. The data suggests that antibodies raised against derivatized AMOZ are highly specific to the derivative and show significantly lower cross-reactivity with the underivatized metabolite and even less with other nitrofuran metabolites. This high specificity is attributed to the unique epitope presented by the derivatizing agent.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for a competitive indirect enzyme-linked immunosorbent assay (ic-ELISA) used to assess the cross-reactivity of an antibody raised against this compound.

Competitive Indirect ELISA Protocol for Cross-Reactivity Analysis

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific for this compound)

  • Standard solutions of this compound and potential cross-reactants (AOZ, AHD, SEM, and their relevant derivatives)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen diluted in coating buffer. The plate is incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plate is washed three times with wash buffer.

  • Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well, and the plate is incubated for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plate is washed three times with wash buffer.

  • Competition: 50 µL of standard solutions of this compound or the potential cross-reactants (at various concentrations) are added to the wells, followed by 50 µL of the primary antibody solution. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: 100 µL of the substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the concentration of the this compound standard.

  • The IC50 value for the standard is determined from this curve.

  • Similarly, inhibition curves are generated for each potential cross-reactant, and their respective IC50 values are determined.

  • The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Nitrofuran Metabolism and Derivatization Workflow

The following diagram illustrates the metabolic pathway of the parent nitrofuran drug, furaltadone, to its tissue-bound metabolite AMOZ, and the subsequent derivatization step to form this compound for analytical purposes.

Nitrofuran_Metabolism_and_Derivatization cluster_metabolism In Vivo Metabolism cluster_analysis Analytical Derivatization Furaltadone Furaltadone AMOZ (tissue-bound) AMOZ (tissue-bound) Furaltadone->AMOZ (tissue-bound) Metabolism AMOZ (released) AMOZ (released) AMOZ (tissue-bound)->AMOZ (released) Acid Hydrolysis This compound This compound AMOZ (released)->this compound Derivatization with 3-Carboxybenzaldehyde

Caption: Nitrofuran metabolism and analytical derivatization workflow.

Competitive Immunoassay Principle for Cross-Reactivity Testing

This diagram outlines the principle of the competitive immunoassay used to determine the cross-reactivity of the antibody.

Competitive_Immunoassay cluster_0 High Concentration of Cross-Reactant cluster_1 Low Concentration of Cross-Reactant Ab1 Antibody Cross_Reactant Cross-Reactant (e.g., AOZ) Ab1->Cross_Reactant Binding Ag_coated1 Coated Antigen (this compound) Result1 Low Signal Ab2 Antibody Ag_coated2 Coated Antigen (this compound) Ab2->Ag_coated2 Binding Result2 High Signal

Caption: Principle of competitive immunoassay for cross-reactivity.

References

A Comparative Guide to Linker Technologies for AMOZ-CHPh-3-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where the linker profoundly influences the stability, efficacy, and toxicity profile of the final conjugate. This guide provides an objective comparison of different linker technologies for the conjugation of AMOZ-CHPh-3-acid, a novel cytotoxic agent bearing a carboxylic acid functional group. The following sections present a comparative analysis of key linker types, supported by experimental data, detailed conjugation protocols, and visualizations of relevant biological and experimental workflows.

Comparative Performance of Linker Technologies

The choice of linker dictates the release mechanism of the cytotoxic payload and its overall performance. Here, we compare four major classes of linkers: acid-labile hydrazone linkers, enzyme-cleavable peptide linkers, disulfide linkers, and non-cleavable thioether linkers.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key quantitative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental models, payloads, and analytical methods.

Linker TypeLinker ExamplePlasma Stability (Half-life)Cleavage TriggerRepresentative In Vitro IC50Key AdvantagesKey Disadvantages
Acid-Labile Hydrazone~2 days (pH 7.4)[1]Low pH (endosomes/lysosomes)Varies with payload and cell lineSimple synthesis; pH-selective releasePotential instability in circulation[1]
Enzyme-Cleavable Valine-Citrulline (Val-Cit)Generally stable in human plasma; unstable in mouse plasma[2][3]Cathepsin B and other lysosomal proteasesnM range (payload-dependent)High tumor cell selectivity; bystander effectSpecies-specific stability can complicate preclinical studies[4]
Disulfide SPDBVariable; can be engineered for different stability profilesHigh glutathione (GSH) concentration in the cytoplasmnM range (payload-dependent)Intracellular-specific release; tunable stabilityPotential for premature cleavage in the bloodstream
Non-Cleavable SMCC (Thioether)HighProteolytic degradation of the antibodyGenerally higher IC50 than cleavable counterpartsHigh plasma stability; lower off-target toxicityNo bystander effect; requires internalization and degradation of the antibody

Experimental Protocols

Detailed methodologies for the conjugation of this compound using different linker strategies are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Hydrazone Linker Conjugation via Amide Bond Formation

This protocol describes the formation of a hydrazone linker-drug intermediate followed by conjugation to a carrier protein.

Step 1: Activation of this compound with EDC/NHS

  • Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

  • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).

  • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of this compound.

Step 2: Formation of the Hydrazide-Drug Intermediate

  • In a separate reaction vessel, dissolve a bifunctional linker containing a hydrazide and a maleimide group (e.g., SMCC-hydrazide) in a suitable buffer (e.g., PBS, pH 7.2).

  • Slowly add the activated this compound solution to the linker solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature to form the this compound-hydrazide-maleimide conjugate.

  • Purify the product by reverse-phase HPLC.

Step 3: Conjugation to Thiolated Carrier Protein

  • Reduce the disulfide bonds of the carrier protein (e.g., a monoclonal antibody) using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Remove the excess reducing agent using a desalting column.

  • Immediately add the purified this compound-hydrazide-maleimide conjugate to the thiolated protein solution.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the final ADC using size-exclusion chromatography (SEC).

Protocol 2: Peptide Linker (Val-Cit) Conjugation

This protocol details the conjugation of this compound to a Val-Cit-PABC linker.

Step 1: Amide Bond Formation between this compound and the Linker

  • Activate the carboxylic acid of this compound using EDC/NHS as described in Protocol 1, Step 1.

  • Dissolve the maleimide-Val-Cit-PABC linker in an appropriate solvent.

  • Add the activated this compound to the linker solution and react for 2-4 hours at room temperature.

  • Purify the resulting maleimide-linker-drug conjugate by HPLC.

Step 2: Conjugation to Thiolated Carrier Protein

  • Follow the procedure outlined in Protocol 1, Step 3 for the conjugation of the maleimide-containing linker-drug to a thiolated carrier protein.

Protocol 3: Non-Cleavable Thioether Linker (SMCC) Conjugation

This protocol describes the formation of a stable thioether linkage.

Step 1: Amide Bond Formation

  • Activate the carboxylic acid of this compound with EDC/NHS.

  • React the activated drug with an amine-containing version of the SMCC linker to form a stable amide bond.

  • Purify the resulting maleimide-linker-drug conjugate.

Step 2: Conjugation to Thiolated Carrier Protein

  • Reduce and purify the carrier protein to expose free thiol groups as described previously.

  • React the purified maleimide-linker-drug with the thiolated protein to form the final conjugate.

  • Purify the ADC by SEC.

Protocol 4: Click Chemistry Conjugation

This protocol utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for a highly specific conjugation.

Step 1: Functionalization of this compound and Carrier Protein

  • Modify this compound to contain either an azide or an alkyne functional group. This can be achieved by reacting the carboxylic acid with an amine-containing azide or alkyne using EDC/NHS chemistry.

  • Separately, modify the carrier protein to introduce the complementary functional group (alkyne if the drug has an azide, and vice versa).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a solution of the azide-functionalized component in a biocompatible buffer.

  • Add the alkyne-functionalized component.

  • Prepare a fresh solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA is often used to stabilize the Cu(I) oxidation state and protect the biomolecules.

  • Add the copper/ligand solution and the reducing agent to the reaction mixture to catalyze the click reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the final conjugate using an appropriate chromatography method.

Visualization of Pathways and Workflows

Signaling Pathway of a Cytotoxic Payload

The following diagram illustrates a generalized signaling pathway for a cytotoxic agent that induces DNA damage, a common mechanism of action for ADC payloads.

Cytotoxic_Payload_Signaling_Pathway ADC ADC Internalization and Payload Release Payload This compound (Payload) ADC->Payload DNA_Damage DNA Damage Payload->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized signaling pathway of a DNA-damaging cytotoxic payload.

Experimental Workflow for Linker-Drug Conjugation

This diagram outlines the general experimental workflow for the synthesis and purification of an this compound conjugate.

Conjugation_Workflow cluster_drug_activation Payload-Linker Synthesis cluster_protein_prep Carrier Preparation cluster_conjugation Conjugation & Purification Drug_Activation Activate this compound (e.g., EDC/NHS) Linker_Coupling Couple to Bifunctional Linker Drug_Activation->Linker_Coupling Conjugation Conjugate Payload-Linker to Carrier Linker_Coupling->Conjugation Protein_Reduction Reduce Carrier Protein (if needed) Purification1 Purify Thiolated Protein Protein_Reduction->Purification1 Purification1->Conjugation Purification2 Purify Final Conjugate (e.g., SEC) Conjugation->Purification2

Caption: General experimental workflow for this compound conjugation.

Logical Flow for Linker Selection

This diagram presents a logical decision-making process for selecting an appropriate linker for this compound conjugation based on desired therapeutic properties.

Linker_Selection_Logic Start Desired Therapeutic Outcome? Bystander_Effect Bystander Effect Required? Start->Bystander_Effect High_Stability Highest Plasma Stability Needed? Bystander_Effect->High_Stability No Cleavable Cleavable Linker (Peptide, Hydrazone, Disulfide) Bystander_Effect->Cleavable Yes Tumor_Microenvironment Exploit Tumor Microenvironment? High_Stability->Tumor_Microenvironment No NonCleavable Non-Cleavable Linker (Thioether) High_Stability->NonCleavable Yes Enzyme_Cleavable Enzyme-Cleavable (e.g., Val-Cit) Tumor_Microenvironment->Enzyme_Cleavable Protease Activity pH_Sensitive pH-Sensitive (Hydrazone) Tumor_Microenvironment->pH_Sensitive Low pH Cleavable->Tumor_Microenvironment

Caption: Decision tree for selecting a suitable linker technology.

References

A Comparative Performance Analysis of Monoclonal and Polyclonal Antibodies for Small Molecule Detection: A Case Study on AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the choice between monoclonal and polyclonal antibodies is critical for the development of sensitive and specific immunoassays for small molecules. This guide provides an objective comparison of their performance, using the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), as a representative small molecule hapten, analogous to a target like AMOZ-CHPh-3-acid.

Executive Summary

The selection of monoclonal versus polyclonal antibodies for detecting small molecules like AMOZ hinges on the specific requirements of the intended application. Monoclonal antibodies (mAbs) offer high specificity, batch-to-batch consistency, and are ideal for quantitative assays requiring high precision.[1][2][3] In contrast, polyclonal antibodies (pAbs) are generally more cost-effective and quicker to produce, recognize multiple epitopes leading to a more robust signal, and are well-suited for screening and qualitative detection methods.[1][4]

Experimental data from studies on AMOZ detection demonstrates that both antibody types can be used to develop highly sensitive assays. However, monoclonal antibodies often provide lower detection limits and higher specificity.

Performance Comparison: Monoclonal vs. Polyclonal Antibodies for AMOZ Detection

The following tables summarize the performance of monoclonal and polyclonal antibodies in immunoassays developed for the detection of AMOZ. Since small molecules like AMOZ are not immunogenic on their own, they are first derivatized (e.g., to NP-AMOZ) and conjugated to a carrier protein to elicit an immune response.

Table 1: Performance of Monoclonal Antibody-Based Assays for AMOZ

Assay TypeTarget AnalyteIC50 (ng/mL)Limit of Detection (LOD) (µg/kg)Cross-ReactivityReference
Competitive Indirect ELISA (ciELISA)NP-AMOZ0.14 µg/L (0.14 ng/mL)0.01 µg/L (0.01 µg/kg)Negligible with analogous compounds
Indirect Competitive ELISA (ic-ELISA)2-NP-AMOZ0.11-Not specified
Fluorescence-Linked Immunosorbent Assay (FLISA)2-NP-AMOZ0.09-Not specified
Gold Immunochromatographic Strip Assay2-NP-AMOZ0.0490.009< 3% with related analogues

Table 2: Performance of Polyclonal Antibody-Based Assays for AMOZ

Assay TypeImmunizing HaptenIC50 (ng/mL)Key FindingReference
Competitive Indirect ELISA (ciELISA)AMOZ derivatized with 2-(4-formylphenoxy) acetic acid~0.5 (estimated from graphical data)Novel immunizing haptens improved sensitivity two-fold compared to traditional haptens.
Competitive Indirect ELISA (ciELISA)AMOZ derivatized with 2-(3-formylphenoxy) acetic acid~0.8 (estimated from graphical data)Heterologous coating strategy improved sensitivity two to three-fold.

As the data indicates, monoclonal antibodies have been utilized to develop assays with exceptionally low detection limits, making them highly suitable for trace residue analysis. Polyclonal antibody development, while also yielding sensitive assays, often focuses on optimizing immunogen and assay design to enhance performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for immunogen preparation and immunoassay development based on the cited literature for AMOZ.

Immunogen Preparation (General Protocol)

Small molecules, or haptens, must be conjugated to a larger carrier protein to become immunogenic.

  • Hapten Derivatization: The small molecule (e.g., AMOZ) is chemically modified to introduce a reactive group. For AMOZ, this often involves creating a nitrophenyl (NP) derivative, such as 2-NP-AMOZ.

  • Conjugation to Carrier Protein: The derivatized hapten is covalently linked to a carrier protein like Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay coating. This is typically achieved through methods like the active ester method.

  • Purification and Characterization: The resulting conjugate is purified, often by dialysis, to remove unconjugated hapten and reagents. The conjugation ratio is determined using spectrophotometry.

Monoclonal Antibody-Based Competitive Indirect ELISA (ciELISA) Protocol

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., AMOZ-OVA) that is different from the immunogen to improve assay sensitivity (heterologous coating).

  • Blocking: Remaining protein-binding sites on the plate are blocked using a blocking agent like non-fat milk or BSA.

  • Competitive Reaction: A mixture of the monoclonal antibody and the sample (or standard) containing the free AMOZ analyte is added to the wells. The free analyte competes with the coated antigen for binding to the limited amount of antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary monoclonal antibody is added.

  • Washing: The plate is washed again to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Stopping and Reading: The enzymatic reaction is stopped with an acid solution, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizing Workflows and Concepts

Workflow for Immunoassay Development for Small Molecules

The following diagram illustrates the general workflow for developing an immunoassay for a small molecule like this compound.

G cluster_prep Antigen Preparation cluster_ab_prod Antibody Production cluster_assay Immunoassay Development & Validation hapten Small Molecule (Hapten) e.g., this compound derivatize Derivatization hapten->derivatize conjugate Conjugation to Carrier (e.g., BSA) derivatize->conjugate immunogen Immunogen (Hapten-Carrier) conjugate->immunogen immunize Immunization of Host (e.g., Mouse, Rabbit) immunogen->immunize assay_dev Assay Development (e.g., ELISA) immunogen->assay_dev Coating Antigen (Hapten-OVA) pab Polyclonal Antibody (Serum Purification) immunize->pab pAb mab_dev Monoclonal Antibody (Hybridoma Technology) immunize->mab_dev mAb pab->assay_dev mab_dev->assay_dev validation Performance Validation (Sensitivity, Specificity) assay_dev->validation application Application in Samples validation->application G cluster_antigen cluster_mab Monoclonal Antibodies cluster_pab Polyclonal Antibodies Ag Antigen e1 E1 Ag->e1 e2 E2 Ag->e2 e3 E3 Ag->e3 mAb1 mAb mAb1->e2 mAb2 mAb mAb2->e2 mAb3 mAb mAb3->e2 pAb1 pAb pAb1->e1 pAb2 pAb pAb2->e2 pAb3 pAb pAb3->e3

References

A Comparative Guide: LC-MS/MS Confirmation of AMOZ-CHPh-3-acid Immunoassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between immunoassay and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of the hypothetical small molecule, AMOZ-CHPh-3-acid. Immunoassays are frequently employed for rapid screening of a large number of samples, while LC-MS/MS is considered the "gold standard" for confirmation due to its superior specificity and accuracy.[1][2] This document outlines the experimental protocols for both methodologies, presents comparative performance data, and illustrates the analytical workflow.

Methodology and Principles

1. Immunoassay (Screening Method)

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are utilized for high-throughput screening.[3] This method relies on the specific binding between an antibody and the target antigen (this compound). In a competitive format, the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. While sensitive and rapid, these assays can be susceptible to cross-reactivity from structurally similar molecules, potentially leading to false-positive results.[1]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmatory Method)

LC-MS/MS provides definitive confirmation and accurate quantification.[1] This technique first separates the analyte from other components in the sample matrix using liquid chromatography. The separated analyte is then ionized and identified based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion into characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interferences. For carboxylic acids like this compound, which can be highly polar, derivatization may be employed to improve chromatographic retention and ionization efficiency.

Performance Data Comparison

The following table summarizes the typical performance characteristics of a competitive immunoassay versus a confirmatory LC-MS/MS method for the analysis of a small molecule like this compound. Data is synthesized from comparative studies of similar analytical challenges.

ParameterImmunoassay (ELISA)LC-MS/MSAdvantage
Principle Antibody-antigen bindingPhysicochemical separation & mass detectionLC-MS/MS
Specificity Moderate (potential for cross-reactivity)Very High (based on mass and fragmentation)LC-MS/MS
Limit of Quantification (LOQ) ~0.1 - 0.5 ng/mL~0.05 - 0.1 ng/mLLC-MS/MS
Dynamic Range Narrow (2-3 orders of magnitude)Wide (4-5 orders of magnitude)LC-MS/MS
Precision (CV%) 5 - 15%< 10%LC-MS/MS
Accuracy (% Recovery) 80 - 120%90 - 110%LC-MS/MS
Throughput High (96-well plate format)Moderate to LowImmunoassay
Cost per Sample LowHighImmunoassay
Confirmation Level Presumptive / ScreeningDefinitive / ConfirmatoryLC-MS/MS

Experimental Protocols

Immunoassay Protocol (Competitive ELISA)
  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to this compound and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

  • Blocking: Remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Standards, controls, and samples are added to the wells, immediately followed by the addition of enzyme-conjugated this compound (e.g., HRP-conjugate). The plate is incubated for 1-2 hours, allowing the sample analyte and the conjugated analyte to compete for binding to the capture antibody.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well, and the plate is incubated in the dark. The enzyme on the bound conjugate converts the substrate, producing a colored product.

  • Reaction Stop & Read: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is measured on a microplate reader. The concentration is inversely proportional to the color intensity.

LC-MS/MS Confirmatory Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • (Optional) Derivatization:

    • If necessary to improve chromatographic performance, the extract is dried down under a stream of nitrogen.

    • A derivatizing agent (e.g., 3-nitrophenylhydrazine, 3-NPH) is added, and the reaction is allowed to proceed under optimized conditions (e.g., 40°C for 30 minutes).

    • The sample is then reconstituted in the initial mobile phase.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A linear gradient from 5% B to 95% B over 8 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor-product ion transitions are monitored for this compound and one for the internal standard to ensure identity and accurate quantification.

    • Data Analysis: The analyte concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow and Logic Diagrams

G cluster_0 Screening Phase (Immunoassay) cluster_1 Confirmation Phase (LC-MS/MS) Sample Sample Receipt IA_Prep Sample Dilution & Preparation Sample->IA_Prep ELISA Competitive ELISA IA_Prep->ELISA IA_Read Plate Reading (Absorbance) ELISA->IA_Read IA_Result Calculate Result vs. Cutoff Value IA_Read->IA_Result Presumptive_Positive Presumptive Positive IA_Result->Presumptive_Positive > Cutoff Negative Negative Result (Report) IA_Result->Negative <= Cutoff LCMS_Prep Protein Precipitation & (Optional Derivatization) LCMS_Run LC-MS/MS Analysis (MRM Mode) LCMS_Prep->LCMS_Run LCMS_Quant Quantification vs. Calibration Curve LCMS_Run->LCMS_Quant LCMS_Confirm Confirmed Result LCMS_Quant->LCMS_Confirm Presumptive_Positive->LCMS_Prep

Caption: Combined workflow for this compound analysis.

G Start Sample Analysis Required Screen Immunoassay Screen Start->Screen Decision Result > Cutoff? Screen->Decision Confirm LC-MS/MS Confirmation Decision->Confirm Yes ReportNeg Report as Negative Decision->ReportNeg No ReportPos Report as Confirmed Positive Confirm->ReportPos

Caption: Logical relationship of screening and confirmation.

Conclusion

The combination of immunoassay for initial screening followed by LC-MS/MS for confirmation provides a robust and efficient strategy for the analysis of this compound. Immunoassays offer the speed and high throughput necessary to process large batches of samples cost-effectively. However, due to the potential for cross-reactivity, any presumptive positive result from an immunoassay must be considered provisional. The subsequent use of a highly specific and accurate LC-MS/MS method is essential to eliminate false positives and provide definitive, legally defensible quantitative results. This two-tiered approach leverages the strengths of both technologies, ensuring both efficiency and analytical certainty.

References

A Researcher's Guide to Inter-Assay Variability in Acidic Compound Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of acidic molecules like AMOZ-CHPh-3-acid is critical for robust pharmacokinetic, toxicokinetic, and biomarker studies. A key performance characteristic of any bioanalytical method is its inter-assay precision, which reflects the variability of results across different analytical runs, days, or operators. This guide provides a comparative overview of different analytical approaches for quantifying acidic compounds, with a focus on inter-assay variability, supported by experimental data from published studies.

Comparison of Analytical Methods for Acidic Compound Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. However, for acidic compounds, which can exhibit poor retention on standard reverse-phase columns and variable ionization efficiency, method optimization is crucial. This often involves derivatization to improve the chromatographic and mass spectrometric properties of the analyte.

Below is a summary of inter-assay precision data from studies comparing different LC-MS/MS-based methods for the quantification of acidic molecules. Since specific data for this compound is not publicly available, this guide utilizes data from analogous carboxylic acids and polyphenols to provide a representative comparison.

Analytical MethodAnalyte ClassMatrixQC LevelInter-Assay Precision (CV%)Reference
UHPLC-MS/MS Polyphenolic AcidsApple JuiceLow3.0 - 10.0[1]
High3.0 - 10.0[1]
UHPLC-UV Polyphenolic AcidsApple JuiceLow2.6 - 6.2[1]
High2.6 - 6.2[1]
LC-MS/MS with 3-NPH Derivatization Carboxylic AcidsAnimal Feces & Ruminal FluidNot SpecifiedDerivatization efficiency ~100%[2]
LC-MS/MS with Aniline Derivatization Carboxylic AcidsAnimal Feces & Ruminal FluidNot SpecifiedDerivatization efficiency 20-100% (variable)

Key Observations:

  • Method Performance: Both UHPLC-MS/MS and UHPLC-UV methods demonstrate good inter-assay precision for the quantification of polyphenolic acids, with CVs generally below 10%.

  • Impact of Derivatization: For carboxylic acids, the choice of derivatization agent significantly impacts method performance. Derivatization with 3-nitrophenylhydrazine (3-NPH) shows high and consistent efficiency, which is crucial for achieving low inter-assay variability. In contrast, aniline derivatization exhibits variable efficiency, suggesting it may lead to higher imprecision in quantitative results. While the study did not report inter-assay CVs directly, the consistency of derivatization is a strong indicator of the potential for low variability.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are summaries of the experimental protocols used in the referenced studies.

Method 1: UHPLC-MS/MS and UHPLC-UV for Polyphenol Quantification

This method was developed for the simultaneous quantification of 15 major polyphenolic compounds in apple juice.

  • Sample Preparation: Apple juice samples were centrifuged, and the supernatant was diluted with water before injection.

  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system was used with a C18 column for separation. A gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid was employed.

  • Detection:

    • UV: A photodiode array (PDA) detector was used for quantification based on UV absorbance.

    • MS/MS: An ESI-triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode was used for quantification.

  • Validation: The method was validated for linearity, limits of detection (LOD) and quantification (LOQ), recovery, and intra- and inter-day precision. Inter-day precision was assessed by analyzing quality control samples on different days.

Method 2: LC-MS/MS with Derivatization for Carboxylic Acid Quantification

This study compared two derivatization agents, 3-nitrophenylhydrazine (3-NPH) and aniline, for the quantification of carboxylic acids in animal matrices.

  • Sample Preparation: Samples were extracted, and the carboxylic acids were derivatized.

    • 3-NPH Derivatization: The sample extract was mixed with 3-NPH and a coupling agent (EDC) in the presence of pyridine and incubated at 40°C.

    • Aniline Derivatization: The sample extract was mixed with aniline and EDC and incubated at 4°C.

  • Liquid Chromatography: A reverse-phase LC system was used to separate the derivatized carboxylic acids.

  • Mass Spectrometry: A tandem mass spectrometer was used for detection and quantification.

  • Performance Evaluation: The methods were compared based on derivatization efficiency, apparent recoveries, and the final quantified concentrations in real samples. Anion exchange chromatography coupled to high-resolution mass spectrometry (AIC-HR-MS) was used as a reference method.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the key steps and their relationships.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Collection Sample Collection Extraction of Analytes Extraction of Analytes Sample Collection->Extraction of Analytes Derivatization (Optional) Derivatization (Optional) Extraction of Analytes->Derivatization (Optional) Final Sample for Injection Final Sample for Injection Derivatization (Optional)->Final Sample for Injection LC Separation LC Separation Final Sample for Injection->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Elution Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Quantification Quantification Data Acquisition->Quantification Inter-Assay Precision Assessment Inter-Assay Precision Assessment Quantification->Inter-Assay Precision Assessment Analysis of QC Samples across multiple runs

General workflow for LC-MS/MS quantification and validation.

Start Start Method A (e.g., UHPLC-UV) Method A (e.g., UHPLC-UV) Start->Method A (e.g., UHPLC-UV) Method B (e.g., UHPLC-MS/MS) Method B (e.g., UHPLC-MS/MS) Start->Method B (e.g., UHPLC-MS/MS) Run 1 QC Data (A) Run 1 QC Data (A) Method A (e.g., UHPLC-UV)->Run 1 QC Data (A) Run 2 QC Data (A) Run 2 QC Data (A) Method A (e.g., UHPLC-UV)->Run 2 QC Data (A) Run 3 QC Data (A) Run 3 QC Data (A) Method A (e.g., UHPLC-UV)->Run 3 QC Data (A) Run 1 QC Data (B) Run 1 QC Data (B) Method B (e.g., UHPLC-MS/MS)->Run 1 QC Data (B) Run 2 QC Data (B) Run 2 QC Data (B) Method B (e.g., UHPLC-MS/MS)->Run 2 QC Data (B) Run 3 QC Data (B) Run 3 QC Data (B) Method B (e.g., UHPLC-MS/MS)->Run 3 QC Data (B) Calculate Inter-Assay CV (A) Calculate Inter-Assay CV (A) Run 1 QC Data (A)->Calculate Inter-Assay CV (A) Run 2 QC Data (A)->Calculate Inter-Assay CV (A) Run 3 QC Data (A)->Calculate Inter-Assay CV (A) Calculate Inter-Assay CV (B) Calculate Inter-Assay CV (B) Run 1 QC Data (B)->Calculate Inter-Assay CV (B) Run 2 QC Data (B)->Calculate Inter-Assay CV (B) Run 3 QC Data (B)->Calculate Inter-Assay CV (B) Compare CVs Compare CVs Calculate Inter-Assay CV (A)->Compare CVs Calculate Inter-Assay CV (B)->Compare CVs

Logical flow for comparing inter-assay precision of two methods.

References

A Comparative Guide to Carrier Proteins for AMOZ-CHPh-3-acid Immunization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective immunoassays for the detection of small molecules like AMOZ-CHPh-3-acid, a derivative of the nitrofuran metabolite AMOZ, is critically dependent on the production of high-affinity and specific antibodies. As a hapten, this compound requires conjugation to a larger carrier protein to elicit a robust immune response. The choice of carrier protein is a crucial factor that can significantly influence the immunogenicity of the conjugate and the resulting antibody characteristics. This guide provides a comparative overview of commonly used carrier proteins—Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA)—for the immunization of this compound, supported by experimental data from related small molecule immunization studies.

Comparison of Carrier Protein Performance

Carrier ProteinMolecular Weight (kDa)ImmunogenicityKey AdvantagesKey Disadvantages
Keyhole Limpet Hemocyanin (KLH) 4,500 - 13,000HighHighly immunogenic due to its large size and foreign nature to mammals.[1][2] Provides a high density of sites for hapten conjugation.Limited solubility and can be difficult to characterize.[3][4] Higher cost compared to BSA and OVA.
Bovine Serum Albumin (BSA) 67ModerateGood solubility and well-characterized.[5] Lower cost and readily available. A study on an AMOZ derivative (CPAMOZ) successfully used BSA as a carrier for immunization.Can lead to the production of a high proportion of anti-carrier antibodies. Since BSA is a common blocking agent in immunoassays, its use as an immunizing carrier can cause high background signals.
Ovalbumin (OVA) 45Low to ModerateGood solubility and well-characterized. Often used as a non-related carrier for screening assays to identify hapten-specific antibodies.Generally less immunogenic than KLH and BSA.

Note: The immunogenicity of a hapten-carrier conjugate is also influenced by factors such as the hapten density (the number of hapten molecules conjugated to each carrier protein molecule) and the conjugation chemistry used.

Experimental Data Summary

The following table presents a summary of quantitative data from a study that compared the immunogenicity of a hapten (mannosamine–biotin adduct, MBA) conjugated to different carrier proteins. While not specific to this compound, these results illustrate the typical hierarchy of immunogenicity observed among carrier proteins.

ImmunogenMean Anti-Hapten Antibody Titer
gp100-MBA14,700
BSA-MBA 2,200
OVA-MBA 2,000

Data adapted from a study on MBA hapten immunization. The results show that a more immunogenic carrier (gp100) elicited a significantly higher anti-hapten antibody response compared to BSA and OVA.

Experimental Protocols

Detailed methodologies are crucial for the successful generation and evaluation of anti-AMOZ-CHPh-3-acid antibodies. Below are representative protocols for key experimental stages.

Conjugation of this compound to Carrier Proteins

The carboxyl group on this compound allows for its conjugation to primary amines on the carrier protein using the carbodiimide reaction.

Materials:

  • This compound

  • Carrier protein (KLH, BSA, or OVA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the carrier protein in PBS.

  • In a separate tube, dissolve this compound, EDC, and NHS in an appropriate solvent (e.g., Dimethylformamide - DMF) to activate the carboxylic acid group.

  • Add the activated hapten solution to the carrier protein solution and stir gently for 2-4 hours at room temperature or overnight at 4°C.

  • Remove unreacted hapten and byproducts by dialysis against PBS or by using a desalting column.

  • Determine the hapten-to-carrier protein conjugation ratio using spectrophotometry or other appropriate methods.

Immunization Protocol

Materials:

  • This compound-carrier protein conjugate

  • Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for booster immunizations)

  • Sterile PBS

  • Experimental animals (e.g., mice or rabbits)

Procedure:

  • Emulsify the this compound-carrier protein conjugate with an equal volume of Freund's Complete Adjuvant.

  • Inject the emulsion subcutaneously or intraperitoneally into the experimental animals. The dose will depend on the animal model and the specific immunogen.

  • Administer booster immunizations with the conjugate emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.

  • Collect blood samples 7-10 days after each booster to monitor the antibody titer.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

An indirect ELISA is commonly used to determine the titer of anti-hapten antibodies in the serum of immunized animals.

Materials:

  • This compound conjugated to a heterologous carrier protein (e.g., if KLH was used for immunization, use an this compound-OVA conjugate for coating the ELISA plate)

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Serum samples from immunized animals

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of an ELISA plate with the this compound-heterologous carrier conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate with washing buffer.

  • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate.

  • Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal.

Visualizations

Hapten-Carrier Conjugation and Immunization Workflow

G cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization and Antibody Production This compound This compound Conjugation\n(e.g., EDC/NHS chemistry) Conjugation (e.g., EDC/NHS chemistry) This compound->Conjugation\n(e.g., EDC/NHS chemistry) Carrier Protein\n(KLH, BSA, or OVA) Carrier Protein (KLH, BSA, or OVA) Carrier Protein\n(KLH, BSA, or OVA)->Conjugation\n(e.g., EDC/NHS chemistry) This compound-Carrier Conjugate This compound-Carrier Conjugate Conjugation\n(e.g., EDC/NHS chemistry)->this compound-Carrier Conjugate Immunization\n(with Adjuvant) Immunization (with Adjuvant) This compound-Carrier Conjugate->Immunization\n(with Adjuvant) Animal Model\n(e.g., Mouse, Rabbit) Animal Model (e.g., Mouse, Rabbit) Immunization\n(with Adjuvant)->Animal Model\n(e.g., Mouse, Rabbit) B-cell Activation B-cell Activation Animal Model\n(e.g., Mouse, Rabbit)->B-cell Activation Antibody Production Antibody Production B-cell Activation->Antibody Production Serum Collection Serum Collection Antibody Production->Serum Collection Anti-AMOZ-CHPh-3-acid Antibodies Anti-AMOZ-CHPh-3-acid Antibodies Serum Collection->Anti-AMOZ-CHPh-3-acid Antibodies

Caption: Workflow for hapten-carrier conjugation and immunization.

Indirect ELISA for Antibody Titer Determination

G Plate Coating 1. Coat plate with This compound-OVA Blocking 2. Block with non-specific protein Plate Coating->Blocking Primary Antibody 3. Add serum with anti-AMOZ antibodies Blocking->Primary Antibody Secondary Antibody 4. Add enzyme-conjugated secondary antibody Primary Antibody->Secondary Antibody Substrate Addition 5. Add substrate Secondary Antibody->Substrate Addition Color Development 6. Measure color change Substrate Addition->Color Development

Caption: Steps of an indirect ELISA for antibody titration.

T-Cell Dependent B-Cell Activation by Hapten-Carrier Conjugate

G cluster_APC Antigen Presenting Cell (APC) cluster_B_Cell B-Cell Internalization Internalization of Conjugate Processing Processing of Carrier Protein Internalization->Processing MHC-II Presentation Presentation of Carrier Peptide on MHC-II Processing->MHC-II Presentation T-Helper Cell T-Helper Cell MHC-II Presentation->T-Helper Cell TCR recognition BCR Binding Hapten binds to B-Cell Receptor (BCR) B-Cell Activation B-Cell Activation and Antibody Production BCR Binding->B-Cell Activation T-Helper Cell->B-Cell Activation T-Cell Help (Cytokines) This compound-Carrier Conjugate This compound-Carrier Conjugate This compound-Carrier Conjugate->Internalization This compound-Carrier Conjugate->BCR Binding

Caption: Mechanism of T-cell help in B-cell activation.

References

Comparing Analytical Methods: AMOZ-CHPh-3-acid Immunoassay vs. HPLC for the Detection of AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, the accurate quantification of veterinary drug residues is paramount. Furaltadone, a nitrofuran antibiotic, is metabolized in animals to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a stable, tissue-bound metabolite. The detection of AMOZ serves as a marker for the illegal use of furaltadone. This guide provides a comparative overview of two key analytical techniques for AMOZ detection: immunoassay, often developed using haptens like AMOZ-CHPh-3-acid, and High-Performance Liquid Chromatography (HPLC), typically coupled with tandem mass spectrometry (LC-MS/MS).

While "this compound" itself is a synthetic hapten designed to elicit an antibody response for immunoassay development, the target analyte in biological samples is the metabolite AMOZ.[1][2] Therefore, this comparison focuses on the performance of immunoassays developed for AMOZ against the benchmark HPLC methods for the same analyte.

Performance Characteristics: Immunoassay vs. HPLC-MS/MS

The choice between an immunoassay and an HPLC-based method often depends on the specific requirements of the analysis, such as the need for high throughput screening versus confirmatory analysis. Immunoassays are generally faster and more cost-effective, making them suitable for screening large numbers of samples.[3] HPLC-MS/MS, on the other hand, offers higher specificity and is considered a gold-standard confirmatory method.[3][4]

Performance ParameterImmunoassay (ELISA for AMOZ)HPLC-MS/MS for AMOZ
Limit of Detection (LOD) 0.019 µg/L to 0.16 µg/kg0.25 to 0.33 µg/kg
Limit of Quantification (LOQ) -0.13 µg/kg to 1.10 µg/kg
Recovery (%) 80.9% - 107.0%81% - 108%
Coefficient of Variation (CV) / Relative Standard Deviation (RSD) (%) < 10% to < 15%2.7% - 6.6% (intra-day)
Correlation with LC-MS/MS High correlation coefficients (e.g., 0.9911 to 0.9921) have been reported.Not Applicable (Reference Method)

Note: The performance parameters for immunoassays can vary depending on the specific format (e.g., ELISA, lateral flow) and the antibodies used. The data presented is a synthesis from multiple sources.

Experimental Protocols

Below are representative protocols for the detection of AMOZ using an indirect competitive ELISA (ic-ELISA) and an LC-MS/MS method.

Immunoassay Protocol: Indirect Competitive ELISA for AMOZ

This protocol is a generalized representation of an ic-ELISA for AMOZ detection in animal tissue.

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Perform acid hydrolysis to release protein-bound AMOZ.

    • Derivatize the released AMOZ with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ.

    • Extract the NP-AMOZ using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent and reconstitute the residue in assay buffer.

  • ELISA Procedure:

    • Coat a microtiter plate with an AMOZ-protein conjugate (e.g., AMOZ-OVA).

    • Wash the plate to remove unbound conjugate.

    • Add the prepared sample extract or AMOZ standards, followed by the addition of a specific monoclonal antibody against AMOZ.

    • Incubate to allow competitive binding of free AMOZ (from the sample) and coated AMOZ-conjugate to the antibody.

    • Wash the plate to remove unbound antibodies and other components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG).

    • Incubate and then wash the plate.

    • Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color signal.

    • Stop the reaction and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the AMOZ concentration in the sample.

HPLC Protocol: LC-MS/MS for AMOZ

This protocol outlines a typical LC-MS/MS method for the quantification of AMOZ in animal-derived food products.

  • Sample Preparation:

    • Weigh and homogenize the sample.

    • Add an internal standard (e.g., AMOZ-d5).

    • Perform acid hydrolysis (e.g., with hydrochloric acid) to release bound AMOZ.

    • Derivatize with 2-nitrobenzaldehyde (2-NBA).

    • Extract the derivatized AMOZ (NP-AMOZ) with a solvent like ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

    • Filter the sample before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 2 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typical.

      • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is often employed.

      • Injection Volume: Typically 10-20 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode is used.

      • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for both NP-AMOZ and the internal standard.

Method Comparison Workflow

The following diagram illustrates a typical workflow for comparing an immunoassay with an HPLC method for the analysis of a target analyte.

Method_Comparison_Workflow cluster_SamplePrep Sample Preparation cluster_Immunoassay Immunoassay cluster_HPLC HPLC cluster_DataAnalysis Data Analysis & Comparison Sample Biological Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis & Derivatization Homogenization->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Cleanup Clean-up & Reconstitution Extraction->Cleanup ELISA ELISA Analysis Cleanup->ELISA HPLC_Analysis LC-MS/MS Analysis Cleanup->HPLC_Analysis IA_Data Immunoassay Data (Absorbance) ELISA->IA_Data Quant_IA Quantification (Standard Curve) IA_Data->Quant_IA HPLC_Data HPLC Data (Chromatogram) HPLC_Analysis->HPLC_Data Quant_HPLC Quantification (Calibration Curve) HPLC_Data->Quant_HPLC Comparison Performance Comparison (Accuracy, Precision, Correlation) Quant_IA->Comparison Quant_HPLC->Comparison

Workflow for comparing immunoassay and HPLC methods.

Conclusion

Both immunoassays and HPLC methods are valuable tools for the detection of AMOZ. Immunoassays, developed using haptens such as this compound, provide a rapid and cost-effective means for screening a large number of samples with good sensitivity and acceptable recovery rates. HPLC-MS/MS, while more resource-intensive, offers superior specificity and is the preferred method for confirmation of positive results and for regulatory purposes. The choice of method will ultimately be guided by the analytical needs, sample throughput requirements, and the available resources of the laboratory. For a comprehensive monitoring program, a combination of both techniques is often the most effective approach, using immunoassays for initial screening and HPLC-MS/MS for confirmation.

References

Safety Operating Guide

Proper Disposal of AMOZ-CHPh-3-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of chemical reagents is paramount. This document provides essential logistical and safety information for the proper disposal of AMOZ-CHPh-3-acid.

Chemical Data Summary

For reference, the following table summarizes the known data for the parent compound, AMOZ.

PropertyValueReference
Synonyms 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone[1]
CAS Number 43056-63-9[1]
GHS Hazard Classification Not classified as hazardous[1]
Health Rating (NFPA) 0 (No hazard)[1]
Flammability Rating (NFPA) 0 (Will not burn)
Reactivity Rating (NFPA) 0 (Stable)

Experimental Protocols: Disposal Procedures

The following step-by-step protocol should be followed for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Characterization (Precautionary):

  • Although the parent compound is not hazardous, it is good laboratory practice to verify the pH of the this compound waste.

  • Using a pH strip, test the aqueous waste solution.

3. Neutralization (If Acidic):

  • If the pH is below 5.5, the waste should be neutralized.

  • Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the waste while stirring gently.

  • Monitor the pH throughout the neutralization process.

  • The target pH for the neutralized solution is between 5.5 and 9.5.

  • Perform neutralization in a fume hood to avoid inhalation of any potential vapors.

4. Disposal:

  • Small Quantities of Liquid Waste (Non-Hazardous):

    • Once neutralized to a pH between 5.5 and 9.5, small quantities of the aqueous solution may be permissible for drain disposal, followed by flushing with a copious amount of water (at least 20 parts water). However, always consult and adhere to your local institutional and municipal regulations regarding drain disposal.

  • Solid Waste and Larger Liquid Quantities:

    • If drain disposal is not permitted or for solid waste, collect the neutralized waste in a clearly labeled, leak-proof container.

    • The label should include the chemical name ("Neutralized this compound waste") and the date.

    • Dispose of the container through your institution's chemical waste program for non-hazardous materials.

5. Empty Containers:

  • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The first rinseate should be collected and disposed of as chemical waste.

  • After thorough rinsing and air-drying, deface the original label and dispose of the container in the regular trash or as directed by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE start->ppe check_ph Check pH of Aqueous Waste ppe->check_ph neutralize Neutralize with Base to pH 5.5-9.5 check_ph->neutralize pH < 5.5 check_local_regs Consult Local Regulations for Drain Disposal check_ph->check_local_regs pH 5.5 - 9.5 neutralize->check_local_regs drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Permitted collect_waste Collect in Labeled Container for Chemical Waste Pickup check_local_regs->collect_waste Not Permitted / Solid Waste end End drain_disposal->end collect_waste->end

References

Essential Safety and Handling Guide for Acidic Compounds in Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A Safety Data Sheet (SDS) for the specific compound "AMOZ-CHPh-3-acid" was not found in the available resources. The following guidance is based on general safety protocols for handling potentially hazardous acidic chemicals in a laboratory setting and information on related compounds. Researchers must conduct a thorough risk assessment and consult the specific SDS for any chemical before handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling acidic compounds in a research and drug development environment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical hazards. The following table summarizes the recommended PPE for handling acidic compounds.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2][3]To protect eyes from splashes and airborne particles.[1]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[1] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.To protect against the inhalation of harmful dust, fumes, or vapors.
Foot Protection Closed-toe shoes.To protect feet from spills.

Below is a workflow diagram outlining the general procedure for handling acidic compounds in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh/Measure Compound handling_dissolve Dissolve/Dilute (Always Add Acid to Water) handling_weigh->handling_dissolve handling_reaction Perform Experiment handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe

Caption: General workflow for handling acidic compounds.

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

Engineering Controls
  • Fume Hood: Always handle concentrated acids and volatile acidic compounds inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.

Safe Handling Practices
  • Avoid Inhalation and Contact: Avoid inhaling dust, fumes, or vapors and prevent contact with skin and eyes.

  • Dilution: When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.

  • Transport: When transporting acid containers, use a secondary containment carrier.

  • Storage: Store acids in a dedicated, corrosion-resistant cabinet, away from bases and incompatible materials. Nitric acid should be stored separately from other acids and organic materials.

Spill Management

In the event of a spill, the response should be swift and safe.

  • Small Spills (<1 L):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill using an absorbent material or a spill kit.

    • Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, starting from the outside of the spill and working inwards.

    • Once neutralized (pH 6-8), absorb the residue with an inert material.

    • Collect the material in a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills (>1 L):

    • Evacuate the laboratory immediately.

    • Alert others and contact the institution's emergency response team or environmental health and safety office.

    • Provide details about the spilled chemical.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Collection
  • Containers: Use compatible, leak-proof, and clearly labeled containers for all chemical waste. The original container is often suitable for waste collection.

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Segregation: Do not mix acidic waste with other waste streams unless their compatibility has been confirmed.

Disposal Procedure
  • Neutralization: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.

  • Contaminated Materials: All materials contaminated with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.

  • Container Rinsing: Empty containers that held acidic compounds should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.

  • Waste Pickup: Follow your institution's procedures for arranging a hazardous waste pickup.

The following diagram illustrates the decision-making process for the disposal of acidic waste.

cluster_disposal Acidic Waste Disposal Plan start Generated Acidic Waste decision_concentrated Is the waste concentrated? start->decision_concentrated collect_concentrated Collect in a labeled, compatible waste container decision_concentrated->collect_concentrated Yes decision_dilute Is the waste dilute and suitable for neutralization? decision_concentrated->decision_dilute No waste_pickup Arrange for hazardous waste pickup collect_concentrated->waste_pickup neutralize Neutralize to pH 6-8 decision_dilute->neutralize Yes collect_other Collect in a labeled, compatible waste container decision_dilute->collect_other No collect_neutralized Collect neutralized waste neutralize->collect_neutralized decision_local_regulations Check local regulations for drain disposal collect_neutralized->decision_local_regulations drain_disposal Dispose down the drain with copious amounts of water decision_local_regulations->drain_disposal Permitted decision_local_regulations->waste_pickup Not Permitted collect_other->waste_pickup

Caption: Decision tree for acidic waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.